ABT-925 anhydrous
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMGYGQUUXCWBL-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220519-07-3 | |
| Record name | ABT-925 anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-925 ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMH23OL273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-925 Anhydrous: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist. The information herein is intended to support research and development efforts by providing key data on its physicochemical characteristics, along with insights into its mechanism of action.
Physicochemical Properties
This compound is a solid powder.[1] The following tables summarize its known quantitative and qualitative chemical properties.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇F₃N₆OS | [2] |
| Molecular Weight | 456.53 g/mol | [2] |
| CAS Number | 220519-06-2 | [3] |
| Appearance | Solid powder | [1] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
Storage and Stability:
For optimal stability, this compound should be stored in a dry, dark environment. Recommended short-term storage is at 0-4 °C, while long-term storage is at -20 °C.[1]
Mechanism of Action: Dopamine D3 Receptor Antagonism
ABT-925 is a selective antagonist of the dopamine D3 receptor.[4] Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D3 receptor, in particular, is implicated in various neurological and psychiatric disorders.
By selectively blocking the D3 receptor, ABT-925 is thought to modulate dopaminergic signaling pathways. The downstream effects of D3 receptor antagonism are complex and can involve the modulation of various intracellular signaling cascades.
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of a solid active pharmaceutical ingredient (API) like ABT-925, based on United States Pharmacopeia (USP) general chapters.
Determination of Melting Range or Temperature (Based on USP <741>)
Objective: To determine the temperature range over which the solid API transitions to a liquid state.[5][6]
Methodology:
-
Apparatus: A suitable melting range apparatus is used, consisting of a heated bath, a calibrated thermometer or temperature sensor, and a means to view the sample.[5]
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube.[7]
-
Procedure (Class Ia):
-
The capillary tube containing the sample is placed in the heating block of the apparatus.[7]
-
The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[8]
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. This range is the melting range of the substance.[7][8]
-
Determination of Solubility (Based on USP <1236>)
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., Dimethyl Sulfoxide, Water).[9][10]
Methodology (Saturation Shake-Flask Method):
-
Apparatus: A constant temperature bath with an agitation device (e.g., shaker or stirrer), and an analytical method to quantify the dissolved solute (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.[11]
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of ABT-925 in the clear filtrate is determined using a validated analytical method. This concentration represents the equilibrium solubility.[11]
-
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. â©741⪠Melting Range or Temperature [doi.usp.org]
- 7. thinksrs.com [thinksrs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. â©1236⪠Solubility Measurements [doi.usp.org]
- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
An In-depth Technical Guide to ABT-925 Anhydrous
CAS Number: 220519-06-2
This technical guide provides a comprehensive overview of ABT-925, a selective dopamine D3 receptor antagonist. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and relevant biological pathways.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 220519-06-2 | N/A |
| Molecular Formula | C₂₀H₂₇F₃N₆OS | N/A |
| Molecular Weight | 456.53 g/mol | N/A |
| IUPAC Name | 2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one | N/A |
| Synonyms | A-437203 | N/A |
Mechanism of Action and Signaling Pathway
ABT-925 is a potent and selective antagonist of the dopamine D3 receptor (D3R). The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, ABT-925 blocks the binding of dopamine to the D3 receptor, thereby preventing this inhibitory signaling cascade. This selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 receptor, has been a key focus of its development, with the aim of achieving therapeutic effects with a reduced side-effect profile compared to less selective antipsychotic agents.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of ABT-925.
Quantitative Data
Binding Affinity
The binding affinity of ABT-925 for the human dopamine D3 receptor has been determined through radioligand binding assays.
| Receptor | Ki (nM) | Assay Method |
| Dopamine D3 | 1.6 | Radioligand Binding Assay |
| Dopamine D2 | >100 | Radioligand Binding Assay |
Receptor Occupancy in Humans
Positron Emission Tomography (PET) studies in healthy human subjects have been conducted to determine the in vivo receptor occupancy of ABT-925 at the dopamine D3 receptor.
| Dose | Mean D3 Receptor Occupancy (%) | Brain Region |
| 50 mg | < 20% | Striatum |
| 150 mg | ~40-50% | Striatum |
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol outlines the general methodology used to determine the binding affinity (Ki) of a test compound like ABT-925 for the dopamine D3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human dopamine D3 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a specific radioligand for the D3 receptor (e.g., [³H]spiperone) and varying concentrations of the test compound (ABT-925).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Animal Model: Locomotor Activity
This protocol describes a general method to assess the effect of a D3 antagonist like ABT-925 on locomotor activity in a rodent model of schizophrenia, often induced by psychostimulants like amphetamine or phencyclidine (PCP).
Methodology:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas) to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are pre-treated with either vehicle or different doses of ABT-925.
-
Psychostimulant Challenge: After a specific pre-treatment time, animals are administered a psychostimulant (e.g., d-amphetamine or PCP) to induce hyperlocomotion, a behavioral correlate of psychosis. A control group receives a vehicle injection.
-
Locomotor Activity Monitoring: Immediately after the psychostimulant challenge, animals are placed in the open-field arenas, and their locomotor activity is recorded for a defined period using automated activity monitoring systems with infrared beams.
-
Data Analysis: The total distance traveled, number of ambulatory movements, and other locomotor parameters are quantified and compared between the different treatment groups. A reduction in psychostimulant-induced hyperlocomotion by ABT-925 would indicate potential antipsychotic-like activity.
Synthesis
The synthesis of ABT-925 involves a multi-step chemical process. A plausible synthetic route, based on related pyrimidine derivatives, is outlined below.
Caption: A potential synthetic workflow for ABT-925.
Disclaimer: This guide is intended for informational purposes for research and development professionals. ABT-925 is an investigational compound and should be handled by qualified personnel in a laboratory setting. The experimental protocols provided are general outlines and may require optimization for specific laboratory conditions.
ABT-925 Anhydrous: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-925 is a selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic effects, primarily in the context of schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of ABT-925 anhydrous, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism
The primary mechanism of action of ABT-925 is its selective, competitive antagonism of the dopamine D3 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to various neurological processes, including motivation, cognition, and motor control. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a significant target for therapeutic intervention in neuropsychiatric disorders.
ABT-925 binds to the D3 receptor with high affinity, thereby blocking the binding of the endogenous ligand, dopamine. This blockade prevents the activation of the D3 receptor and its downstream signaling cascades. Preclinical in vitro studies have demonstrated that ABT-925 possesses a significantly higher affinity for the D3 receptor compared to the D2 receptor, another member of the D2-like receptor family. This selectivity is a key feature of its pharmacological profile, suggesting the potential for targeted therapeutic effects with a reduced risk of side effects commonly associated with non-selective dopamine antagonists, such as extrapyramidal symptoms.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are typically coupled to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.
As a competitive antagonist, ABT-925 binds to the D3 receptor but does not elicit this conformational change, thus preventing the initiation of this signaling cascade. The result is a blockade of dopamine-mediated signaling through the D3 receptor.
Quantitative Pharmacological Data
The selectivity and potency of ABT-925 have been quantified through in vitro binding assays and in vivo imaging studies.
In Vitro Receptor Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.
| Receptor | Ki (nM) | Selectivity (D2/D3) | Reference |
| Dopamine D3 | 1.6 | ~44-fold | [1] |
| Dopamine D2 | 71 | - | [1] |
| Dopamine D4 | 6220 | - | [1] |
Note: A lower Ki value indicates a higher binding affinity.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain. A study utilizing the radiotracer --INVALID-LINK---PHNO, which binds to D3 receptors, was conducted to determine the extent to which ABT-925 occupies these receptors at different doses.
| Brain Region | Receptor Occupancy at 600 mg dose (mean ± s.d.) |
| Substantia Nigra | 75 ± 10% |
| Globus Pallidus | 64 ± 22% |
| Ventral Striatum | 44 ± 17% |
| Caudate | 40 ± 18% |
| Putamen | 38 ± 17% |
The study also determined the ED50 (the dose required to achieve 50% receptor occupancy) of ABT-925 to be 4.37 µg/mL across these brain regions.
Experimental Protocols
In Vitro Radioligand Binding Assay (Generalized Protocol)
This protocol describes a generalized procedure for determining the binding affinity of a test compound like ABT-925 to dopamine receptors expressed in a cell line.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D2 or D3 receptors are cultured. The cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and a range of concentrations of the unlabeled test compound (ABT-925). Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist.
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed to remove unbound radioligand. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Human Positron Emission Tomography (PET) Study Protocol
This protocol outlines the key steps in the PET study that was conducted to assess the in vivo D3 receptor occupancy of ABT-925.
Methodology:
-
Subject Recruitment and Baseline Scan: Healthy male subjects were recruited for the study. A baseline PET scan was performed on each subject following the injection of the radiotracer --INVALID-LINK---PHNO to determine the initial density of available D3 receptors.
-
Drug Administration: Subjects were administered a single oral dose of ABT-925 at varying dose levels, or a placebo.
-
Post-Dosing Scan: A second PET scan was conducted at a specific time point after the administration of ABT-925 to measure the receptor availability after the drug had been absorbed and distributed to the brain.
-
Image and Data Analysis: Dynamic PET images were acquired and reconstructed. Regions of interest (ROIs) in the brain known to have high densities of D3 receptors (e.g., substantia nigra, globus pallidus) were delineated. The binding potential (BPND), a measure of receptor density and affinity, was calculated for each ROI before and after drug administration. Receptor occupancy was then calculated as the percentage reduction in BPND from the baseline scan.
Clinical Implications and Future Directions
A double-blind, randomized, placebo-controlled study of ABT-925 in patients with acute schizophrenia did not demonstrate a statistically significant treatment effect at the doses tested (50 mg and 150 mg once daily). However, the concurrent PET study in healthy volunteers suggested that these doses may not have been sufficient to achieve adequate occupancy of D3 receptors in the brain. This highlights the critical importance of utilizing pharmacodynamic markers like PET to guide dose selection in clinical trials for CNS targets. The high selectivity of ABT-925 for the D3 over the D2 receptor remains a compelling feature, and further investigation with optimized dosing strategies may be warranted to fully evaluate the therapeutic potential of D3 receptor antagonism.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist. Its mechanism of action is centered on the competitive blockade of D3 receptors, thereby inhibiting dopamine-mediated intracellular signaling. While clinical trials in schizophrenia at the tested doses did not meet their primary efficacy endpoints, in vivo PET studies have provided valuable insights into its receptor occupancy profile in the human brain. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of selective D3 receptor antagonists.
References
ABT-925: A Technical Guide to its Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-925 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its therapeutic potential in conditions such as schizophrenia.[1][2][3] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Its distinct distribution and functional profile compared to the more ubiquitous D2 receptor have made it an attractive target for the development of novel psychotropic agents with potentially improved side-effect profiles. This technical guide provides an in-depth overview of the dopamine D3 receptor selectivity of ABT-925, including its binding affinity, functional antagonism, the underlying signaling pathways, and detailed experimental methodologies.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of ABT-925 for the dopamine D3 receptor over the D2 and other dopamine receptor subtypes is a key feature of its pharmacological profile. In vitro studies have demonstrated that ABT-925 exhibits a significantly higher affinity for the D3 receptor.[1][2][3][4][5][6]
| Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity (vs. D3) |
| Dopamine D3 | 1.6 | - |
| Dopamine D2 | 71 | ~44-fold |
| Dopamine D4 | 6220 | ~3888-fold |
Data compiled from publicly available sources.
This approximate 100-fold higher affinity for the D3 versus the D2 receptor underscores the selectivity of ABT-925.[1][2][3][4][5][6]
Dopamine D3 Receptor Signaling Pathways
The dopamine D3 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The G protein activation can also lead to the modulation of other downstream effectors, including ion channels (e.g., potassium and calcium channels) and protein kinases such as mitogen-activated protein kinase (MAPK).[4][5] As an antagonist, ABT-925 blocks these signaling pathways by preventing the binding of dopamine to the D3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of dopamine D3 receptor ligands like ABT-925.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the dopamine D3 receptor by ABT-925.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing the human dopamine D3 receptor.
-
Radioligand: [3H]Spiperone, a high-affinity dopamine D2/D3 receptor antagonist.
-
Test Compound: ABT-925 anhydrous.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., haloperidol or (+)-butaclamol).
-
Assay Buffer: Tris-HCl buffer containing MgCl2, EDTA, and other necessary ions.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: The cell membranes expressing the D3 receptor are thawed and diluted in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
Receptor membrane preparation.
-
A fixed concentration of [3H]Spiperone.
-
Varying concentrations of the test compound (ABT-925).
-
For non-specific binding wells, a high concentration of the non-specific binding control is added instead of the test compound.
-
For total binding wells, only the receptor membrane and radioligand are added.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (GTPγS Binding Assay)
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. It is used to determine if a compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the ability of ABT-925 to inhibit dopamine-stimulated [35S]GTPγS binding to G proteins coupled to the D3 receptor.
Materials:
-
Receptor Source: Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and GDP.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Cell membranes are prepared and diluted in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added:
-
Receptor membrane preparation.
-
A fixed concentration of [35S]GTPγS.
-
A fixed concentration of dopamine (agonist).
-
Varying concentrations of the test compound (ABT-925).
-
Basal binding wells contain membranes and [35S]GTPγS only.
-
Stimulated binding wells contain membranes, [35S]GTPγS, and dopamine.
-
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity on the filters is measured.
-
Data Analysis: The antagonist activity of ABT-925 is determined by its ability to inhibit the dopamine-stimulated increase in [35S]GTPγS binding. The IC50 value is calculated, representing the concentration of ABT-925 that inhibits 50% of the agonist-stimulated response.
Conclusion
ABT-925 is a potent and selective dopamine D3 receptor antagonist, as demonstrated by its high binding affinity and significant selectivity over the D2 receptor subtype. The methodologies outlined in this guide, including radioligand binding and functional assays, are fundamental to characterizing the pharmacological profile of such compounds. A thorough understanding of its interaction with the D3 receptor and the subsequent modulation of its signaling pathways is crucial for the continued research and development of selective D3 receptor ligands for the treatment of neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding assays [bio-protocol.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. DSpace [digital.library.adelaide.edu.au]
An In-depth Technical Guide to ABT-925 Anhydrous for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-925 is a selective dopamine D3 receptor antagonist that was investigated for the treatment of schizophrenia. Preclinical evidence suggested a promising profile with high affinity and selectivity for the D3 receptor over the D2 receptor. However, a key Phase II clinical trial in patients with acute schizophrenia failed to demonstrate a statistically significant improvement in symptoms compared to placebo. Subsequent positron emission tomography (PET) imaging studies in healthy volunteers revealed that the doses used in the clinical trial were likely insufficient to achieve adequate D3 receptor occupancy in the brain, providing a potential explanation for the lack of efficacy. This guide provides a comprehensive overview of the available technical data on ABT-925, including its mechanism of action, receptor binding affinity, pharmacokinetic properties, and clinical trial results, to inform future research in this area.
Introduction
The dopamine hypothesis of schizophrenia has traditionally focused on the hyperdopaminergic state in the mesolimbic pathway, primarily mediated by D2 receptors. However, growing evidence has pointed towards the involvement of the D3 receptor in the pathophysiology of schizophrenia, including its role in cognitive deficits and negative symptoms. ABT-925 was developed as a selective antagonist of the D3 receptor, with the hypothesis that it could offer a novel therapeutic approach with a potentially improved side-effect profile compared to traditional D2 antagonists.
Mechanism of Action
ABT-925 is a potent and selective antagonist of the dopamine D3 receptor. It exhibits an approximately 100-fold higher in vitro affinity for the D3 receptor compared to the D2 receptor.[1] The therapeutic rationale for a D3 antagonist in schizophrenia is based on the distinct distribution and function of D3 receptors in the brain. D3 receptors are highly expressed in limbic and cortical areas associated with cognition, motivation, and emotion. It is hypothesized that antagonism of D3 receptors could modulate dopaminergic neurotransmission in these key circuits, thereby alleviating certain symptoms of schizophrenia.
Proposed Signaling Pathway of ABT-925
Caption: Proposed mechanism of ABT-925 at the dopamine D3 receptor.
Quantitative Data Summary
Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity (D2/D3) |
| Dopamine D3 | Data not available | ~100-fold |
| Dopamine D2 | Data not available |
Note: While a ~100-fold selectivity is reported, specific Ki values from a single comprehensive source were not available in the public domain.
Human Pharmacokinetics (Oral Administration)
Pharmacokinetic parameter estimates for ABT-925 were found to increase with dose in a linear fashion.[1]
| Parameter | Value |
| Tmax (hours) | ~1.5 |
| Cmax | Dose-dependent |
| Half-life (hours) | Data not available |
Note: A comprehensive table of human pharmacokinetic parameters was not available in the reviewed literature.
Clinical Trial Efficacy Data (NCT00412620)
A 6-week, double-blind, placebo-controlled study in 155 patients with acute exacerbation of schizophrenia assessed the efficacy of ABT-925.[1]
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Mean Change from Baseline in PANSS Total Score (Mean ± SD) |
| Placebo | 48 | Data not available | Data not available |
| ABT-925 50 mg QD | 53 | Data not available | Data not available |
| ABT-925 150 mg QD | 54 | Data not available | Data not available |
Note: The primary publication by Redden et al. (2011) states that no statistically significant treatment effect was observed, but does not provide the specific mean change values and standard deviations for the PANSS total scores.
Dopamine D3 Receptor Occupancy (PET Study)
A PET study in healthy volunteers was conducted to assess the in-vivo occupancy of D3 receptors by ABT-925.
| Dose | Brain Region | Mean Receptor Occupancy (%) |
| 50 mg | Substantia Nigra | < 40% |
| 150 mg | Substantia Nigra | ~40-60% |
| 600 mg | Substantia Nigra | 75 ± 10 |
| 600 mg | Globus Pallidus | 64 ± 22 |
| 600 mg | Ventral Striatum | 44 ± 17 |
| 600 mg | Caudate | 40 ± 18 |
| 600 mg | Putamen | 38 ± 17 |
The estimated plasma concentration of ABT-925 required to occupy 50% of D3 receptors (ED50) was 4.37 µg/mL.
Experimental Protocols
Phase II Clinical Trial in Schizophrenia (NCT00412620)
Objective: To evaluate the efficacy and safety of two fixed doses of ABT-925 compared to placebo in subjects with an acute exacerbation of schizophrenia.
Methodology:
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 155 subjects aged 18 to 65 years with a DSM-IV diagnosis of schizophrenia, currently experiencing an acute exacerbation.
-
Randomization: Subjects were randomized in a 1:1:1 ratio to receive either placebo, ABT-925 50 mg once daily (QD), or ABT-925 150 mg QD.
-
Primary Efficacy Endpoint: The mean change from baseline to the final evaluation in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, electrocardiograms (ECGs), and movement rating scales.
Caption: Workflow of the Phase II clinical trial of ABT-925.
PET Receptor Occupancy Study
Objective: To determine the relationship between plasma concentrations of ABT-925 and dopamine D3 receptor occupancy in the human brain.
Methodology:
-
Participants: Healthy male volunteers.
-
Radioligand: --INVALID-LINK---PHNO, a PET radioligand with high affinity for D3 receptors.
-
Procedure:
-
A baseline PET scan was performed to measure initial radioligand binding.
-
Subjects received single oral doses of ABT-925.
-
Post-dose PET scans were conducted to measure the displacement of the radioligand by ABT-925.
-
Blood samples were collected to determine plasma concentrations of ABT-925.
-
-
Data Analysis: Receptor occupancy was calculated as the percentage reduction in radioligand binding potential after ABT-925 administration compared to baseline.
Caption: Experimental workflow for the ABT-925 PET receptor occupancy study.
Discussion and Future Directions
The clinical development of ABT-925 for schizophrenia was halted due to a lack of efficacy in a Phase II trial. The key takeaway from the research on ABT-925 is the critical importance of establishing adequate target engagement in early-phase clinical studies. The accompanying PET study strongly suggests that the doses of 50 mg and 150 mg were insufficient to occupy a substantial proportion of D3 receptors, thus the therapeutic hypothesis of D3 antagonism in schizophrenia may not have been adequately tested with ABT-925 in that trial.
Future research on D3 receptor antagonists for schizophrenia should prioritize early and robust assessment of receptor occupancy to guide dose selection for later-phase efficacy trials. The findings from the ABT-925 PET study, which showed that a 600 mg dose could achieve high levels of D3 receptor occupancy, could inform the dose range for future compounds with similar properties. Further investigation into the D3 receptor signaling pathway and its role in the complex neurobiology of schizophrenia remains a valid and important area of research.
Caption: Logical relationship of ABT-925's development and findings.
References
The Role of the Dopamine D3 Receptor in Psychosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
The dopamine D3 receptor (D3R) has emerged as a critical target in the pathophysiology and treatment of psychosis. Unlike the more extensively studied D2 receptor (D2R), the D3R exhibits a more restricted expression pattern, primarily within the limbic regions of the brain, which are closely associated with motivation, emotion, and reward. This localization has positioned the D3R as a key modulator of the mesolimbic dopamine pathway, which is thought to be hyperactive in psychotic states. This technical guide provides an in-depth examination of the D3R's role in psychosis, consolidating evidence from preclinical and clinical studies. It details the neurobiology of the D3R, its signaling pathways, and the quantitative data supporting its involvement. Furthermore, this guide outlines key experimental methodologies and presents visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Dopamine Hypothesis and the Emergence of the D3 Receptor
The dopamine hypothesis of schizophrenia has been a cornerstone of psychosis research for decades, positing that an excess of dopamine neurotransmission in the mesolimbic pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions. For many years, the therapeutic action of antipsychotic medications was attributed almost exclusively to their ability to block the D2R. However, the limitations of D2R-centric therapies, including significant side effects and incomplete efficacy, have driven the search for alternative targets.
The D3R, a member of the D2-like family of dopamine receptors, has garnered significant attention due to its unique neuroanatomical distribution and functional properties. Its preferential expression in limbic areas, such as the nucleus accumbens and islands of Calleja, suggests a more specific role in modulating affective and cognitive processes, which are often disrupted in psychosis.
Neurobiology and Distribution of the D3 Receptor
The D3R is a G protein-coupled receptor (GPCR) that, like the D2R, couples to Gi/o proteins to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP). However, the D3R also engages in a range of other signaling activities, including the modulation of ion channels and interactions with other receptor systems, which are areas of active investigation.
The distinct anatomical distribution of the D3R is central to its proposed role in psychosis. Unlike the widespread expression of the D2R, the D3R is concentrated in:
-
Ventral Striatum (Nucleus Accumbens): A key region in the brain's reward and motivation circuits.
-
Islands of Calleja: Small clusters of granule cells in the olfactory tubercle.
-
Limbic Cortex: Including the hippocampus and amygdala.
-
Hypothalamus: Involved in regulating numerous homeostatic processes.
This localization contrasts with the high D2R density in the dorsal striatum, which is associated with motor control and is implicated in the extrapyramidal side effects of older antipsychotics.
Signaling Pathways of the Dopamine D3 Receptor
The D3R primarily signals through the inhibition of adenylyl cyclase, but its functional effects are far more complex, involving multiple downstream effectors.
Canonical Gi/o-Coupled Pathway
The primary and most well-understood signaling cascade initiated by D3R activation is the Gi/o pathway.
ABT-925 Anhydrous: A Technical Overview of its Safety and Tolerability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the safety and tolerability profile of ABT-925 anhydrous, a selective dopamine D₃ receptor antagonist. The information is primarily based on a significant double-blind, randomized, placebo-controlled clinical trial in patients with acute schizophrenia (NCT00412620). This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics targeting the dopaminergic system.
Introduction
ABT-925 is a selective antagonist of the dopamine D₃ receptor, with an approximately 100-fold higher affinity for D₃ versus D₂ receptors in vitro.[1] The dopamine D₃ receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Its distinct distribution compared to the D₂ receptor has made it an attractive target for the development of antipsychotics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS).
Clinical Safety and Tolerability
A key clinical trial investigated the efficacy and safety of ABT-925 in 155 patients experiencing an acute exacerbation of schizophrenia.[1] The study was a six-week, double-blind, randomized, placebo-controlled, escalating-dose, parallel-group trial. Participants were administered either a placebo, 50 mg of ABT-925 once daily, or 150 mg of ABT-925 once daily.[1]
The study concluded that ABT-925 at both 50 mg and 150 mg daily doses was generally well tolerated , with adverse event profiles similar to that of the placebo group.[1] This suggests a favorable safety profile at the doses studied.
Adverse Event Profile
While the primary publication states that the adverse event profiles were similar to placebo, a detailed quantitative breakdown of the incidence of specific adverse events was not provided in the publicly available literature. The safety assessments in the trial included monitoring of adverse events, laboratory tests, vital signs, movement rating scales, and electrocardiogram (ECG) measures.[1] The similarity in adverse event rates between the ABT-925 and placebo groups indicates that the drug did not induce a significant number of treatment-emergent adverse events at the tested dosages.
Table 1: Summary of Safety Findings from the Phase II Clinical Trial (NCT00412620)
| Assessment Category | Finding | Citation |
| Overall Tolerability | Generally well tolerated at 50 mg/day and 150 mg/day. | [1] |
| Adverse Event Profile | Similar to placebo. | [1] |
| Extrapyramidal Symptoms (EPS) | Propensity for EPS was similar to placebo at the doses studied. | |
| Laboratory Tests | No significant safety concerns reported. | [1] |
| Vital Signs | No significant safety concerns reported. | [1] |
| Electrocardiogram (ECG) | No significant safety concerns reported. | [1] |
Experimental Protocols
The following outlines the methodology of the key clinical trial (NCT00412620) that evaluated the safety and tolerability of ABT-925.
Study Design
A 6-week, double-blind, randomized, placebo-controlled, escalating-dose, parallel-group study.[1]
-
Participants: 155 patients with a diagnosis of schizophrenia experiencing an acute exacerbation.[1]
-
Inclusion Criteria: A total score of 60 or greater on the Positive and Negative Syndrome Scale (PANSS) and a score of 4 or greater on at least two of the five PANSS positive symptoms.
-
Treatment Arms:
Safety Assessments
A comprehensive battery of safety assessments was employed throughout the trial:
-
Adverse Event Monitoring: Spontaneous reporting and regular questioning of subjects for any adverse events.
-
Clinical Laboratory Tests: Including hematology, serum chemistry, and urinalysis.
-
Vital Signs: Regular measurement of blood pressure, pulse, respiratory rate, and body temperature.
-
Movement Disorder Rating Scales: To assess for potential extrapyramidal symptoms.
-
Electrocardiograms (ECGs): To monitor cardiac function.
Mechanism of Action and Signaling Pathway
ABT-925 functions as a selective antagonist at the dopamine D₃ receptor. Dopamine receptors are G protein-coupled receptors (GPCRs). The D₃ receptor, like the D₂ receptor, is a member of the D₂-like family of dopamine receptors.
Dopamine D₃ Receptor Signaling
Activation of the D₃ receptor by its endogenous ligand, dopamine, typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi/o). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, ABT-925 blocks the binding of dopamine to the D₃ receptor, thereby preventing this downstream signaling cascade.
Experimental Workflow for Safety Assessment
The workflow for assessing the safety and tolerability of ABT-925 in the clinical trial involved several key stages, from patient screening to the final analysis of safety data.
Discussion and Conclusion
The available data from a key Phase II clinical trial indicates that this compound, at doses of 50 mg and 150 mg per day, has a favorable safety and tolerability profile in patients with acute schizophrenia. The reported adverse events were comparable to placebo, suggesting that the drug does not impose a significant side-effect burden at these dosages. The lack of a significant difference in extrapyramidal symptoms between the ABT-925 and placebo groups is a particularly noteworthy finding, given the known motor side effects of many existing antipsychotic medications that act on the dopamine D₂ receptor.
It is important to note, however, that the same clinical trial failed to demonstrate a statistically significant therapeutic effect of ABT-925 on the primary or secondary efficacy endpoints.[1] A concurrent positron emission tomography (PET) study in healthy volunteers suggested that the doses of ABT-925 used in the trial may not have been sufficient to achieve adequate occupancy of the D₃ receptors.[1] This raises the possibility that higher, potentially more effective doses might present a different safety and tolerability profile.
References
Methodological & Application
Application Notes and Protocols for Preparing Anhydrous ABT-925 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-925 is a selective antagonist of the dopamine D3 receptor, exhibiting an affinity approximately 100 times greater for the D3 receptor over the D2 receptor.[1][2][3] This selectivity makes it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric disorders, including schizophrenia.[3] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for ABT-925.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of an anhydrous stock solution of ABT-925 in DMSO.
Physicochemical Data
Accurate calculations for stock solution preparation depend on the specific form of ABT-925 being used. The table below summarizes the key quantitative data for different forms of ABT-925.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous Free Base | 220519-06-2 | C20H27F3N6OS | 456.53[1] |
| HCl Salt | 220519-06-2 (free base) | C20H29Cl2F3N6OS | 529.45[4] |
| Fumarate Salt | 220519-07-3 | C24H31F3N6O5S | 572.6[2] |
Experimental Protocol: Preparation of Anhydrous ABT-925 Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of ABT-925 anhydrous free base in anhydrous DMSO. Calculations should be adjusted accordingly if using a different form of ABT-925 or desiring a different final concentration.
Materials:
-
ABT-925 (anhydrous free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of ABT-925 to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of ABT-925 using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of a 10 mM solution of this compound free base: Mass (mg) = 0.010 mol/L x 0.001 L x 456.53 g/mol x 1000 mg/g = 4.5653 mg
-
Weighing: Carefully weigh the calculated amount of ABT-925 powder in a sterile microcentrifuge tube or on weighing paper using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed ABT-925 powder to the sterile amber vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
For short-term storage (days to weeks), the stock solution can be stored at 4°C.[4]
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Protect the solution from light.
-
ABT-925 Mechanism of Action: Dopamine D3 Receptor Antagonism
ABT-925 acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that, upon binding to their endogenous ligand dopamine, typically couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D3 receptor, ABT-925 prevents this downstream signaling cascade.
Caption: Signaling pathway of Dopamine D3 receptor and the antagonistic action of ABT-925.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the ABT-925 stock solution.
References
ABT-925 anhydrous solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the anhydrous solubility and formulation of ABT-925 for experimental use. The protocols are intended to serve as a guide for researchers working with this selective dopamine D3 receptor antagonist.
ABT-925 Anhydrous Solubility
ABT-925 is a solid powder that is known to be soluble in dimethyl sulfoxide (DMSO)[1]. While specific quantitative solubility data in common laboratory solvents is not widely published, the following table provides an estimated solubility profile based on available information and the physicochemical properties of similar compounds. Researchers are advised to perform their own solubility tests to determine the precise solubility in their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating and/or sonication to fully dissolve. |
| Water | Insoluble | ABT-925 is poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, ABT-925 has very low solubility in PBS. |
Formulation Protocols for Experimental Use
Due to its poor aqueous solubility, careful consideration must be taken when preparing ABT-925 formulations for both in vitro and in vivo experiments.
Protocol for Preparing ABT-925 Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of ABT-925 in DMSO, which can then be further diluted in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of ABT-925 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.457 mg of ABT-925 (Molecular Weight: 456.53 g/mol ).
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the ABT-925 powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), the solution can be kept at 4°C.
Note on Final Dilutions: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Formulating ABT-925 for Oral Gavage in Rodents
This protocol provides a general method for preparing a suspension of ABT-925 for oral administration to rodents. This formulation is suitable for preclinical studies evaluating the in vivo efficacy of the compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinder and appropriate sized beakers
-
Oral gavage needles suitable for the animal species
Procedure:
-
Vehicle Preparation: Prepare the desired volume of 0.5% methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to the water while stirring continuously until a uniform suspension is formed.
-
Weighing the Compound: Weigh the required amount of ABT-925 powder based on the desired dose and the number of animals to be treated.
-
Creating a Paste: Place the weighed ABT-925 powder in a mortar. Add a small volume of the vehicle solution to the powder and triturate with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping of the compound.
-
Suspension Formation: Gradually add the remaining vehicle solution to the mortar while continuously stirring to form a homogenous suspension. Alternatively, a homogenizer can be used for this step.
-
Continuous Stirring: Transfer the suspension to a beaker with a magnetic stir bar and place it on a stir plate. Keep the suspension stirring continuously during the dosing procedure to ensure a uniform concentration.
-
Administration: Administer the suspension to the animals using an appropriately sized oral gavage needle. The volume administered should be based on the animal's body weight.
Signaling Pathway of ABT-925
ABT-925 is a selective antagonist of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gi/Go).
Experimental Workflow for Evaluating ABT-925
The following diagram outlines a typical preclinical experimental workflow for the evaluation of a selective dopamine D3 receptor antagonist like ABT-925 for a central nervous system (CNS) indication.
References
Application Notes and Protocols for ABT-925 Anhydrous in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-925 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its potential therapeutic efficacy in schizophrenia. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. While traditional antipsychotics primarily target the D2 receptor, their use is often associated with significant side effects. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with cognition and emotion, presents a promising alternative target. Blockade of D3 receptors is hypothesized to modulate dopaminergic activity and may offer a more targeted approach with an improved side-effect profile for the treatment of schizophrenia.
These application notes provide an overview of the use of ABT-925 anhydrous in preclinical animal models relevant to schizophrenia research. Due to the limited availability of published preclinical data specifically for ABT-925 in this context, the following protocols are based on established methodologies for evaluating dopamine D3 receptor antagonists in rodent models of schizophrenia-like behaviors.
Mechanism of Action
ABT-925 exhibits high selectivity for the dopamine D3 receptor over the D2 receptor. In schizophrenia, it is theorized that excessive dopamine release in the mesolimbic pathway contributes to positive symptoms. By blocking D3 autoreceptors, which normally inhibit dopamine release, low doses of a D3 antagonist might paradoxically increase dopamine. However, at therapeutic doses, the predominant effect is the blockade of postsynaptic D3 receptors, which is thought to normalize dopamine neurotransmission in key brain circuits implicated in schizophrenia, thereby alleviating symptoms.
Data Presentation
While specific in vivo quantitative data for ABT-925 in animal models of schizophrenia is scarce in publicly available literature, the following table summarizes its in vitro receptor binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
| Dopamine D3 | 1.6 | ~100-fold |
| Dopamine D2 | 71 | - |
| Dopamine D4 | 6220 | - |
| Data compiled from commercially available product information. |
Experimental Protocols
The following are generalized protocols for assessing the antipsychotic potential of a D3 antagonist like ABT-925 in rodent models.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments)
-
Rodents (rats or mice)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before testing.
-
Drug Administration: Administer ABT-925 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Acclimation in Chamber: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Testing Session:
-
Present a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A lower-intensity prepulse stimulus (e.g., 75-85 dB for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Randomize trial types.
-
-
Data Analysis: Calculate PPI as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
Social Interaction Test
This assay models the negative symptoms of schizophrenia, such as social withdrawal.
Materials:
-
This compound
-
Vehicle
-
Open field arena
-
Novel and familiar conspecific animals
-
Video tracking software
Procedure:
-
Habituation: Individually house test animals for a period before the test (e.g., 1 week).
-
Drug Administration: Administer ABT-925 or vehicle to the test animal.
-
Testing:
-
Place the test animal in the center of the open field.
-
Introduce a novel, unfamiliar conspecific.
-
Record the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).
-
-
Data Analysis: Compare the social interaction parameters between the ABT-925-treated and vehicle-treated groups.
Neurochemical Analysis
This protocol aims to measure dopamine and its metabolites in brain regions relevant to schizophrenia.
Materials:
-
This compound
-
Vehicle
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Brain tissue dissection tools
-
Reagents for tissue homogenization and neurotransmitter extraction
Procedure:
-
Drug Treatment and Euthanasia: Administer ABT-925 or vehicle and euthanize the animals at a time point corresponding to peak brain exposure.
-
Brain Dissection: Rapidly extract the brain and dissect regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) on ice.
-
Tissue Processing: Homogenize the tissue samples in an appropriate buffer and centrifuge to pellet proteins.
-
HPLC-ED Analysis: Inject the supernatant into the HPLC-ED system to quantify levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
Data Analysis: Calculate dopamine turnover as the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA).
ABT-925 Anhydrous: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-925 is a selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders, particularly schizophrenia. As a research tool, ABT-925 allows for the in vivo exploration of the role of the dopamine D3 receptor in various physiological and pathological processes in rodent models. These application notes provide an overview of ABT-925, its mechanism of action, and detailed protocols for its use in in vivo rodent studies.
Mechanism of Action
ABT-925 exhibits high affinity and selectivity for the dopamine D3 receptor, with approximately 100-fold greater affinity for the D3 receptor compared to the D2 receptor. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. By antagonizing the D3 receptor, ABT-925 can modulate dopaminergic signaling in these key brain areas. This selectivity makes it a valuable tool for dissecting the specific functions of the D3 receptor in rodent models of neurological and psychiatric conditions.
Data Presentation
While specific preclinical studies detailing a wide range of dosages for ABT-925 in rodents are not extensively published, information can be extrapolated from clinical trials and studies on similar D3 receptor antagonists. Human clinical trials for schizophrenia utilized once-daily oral doses of 50 mg and 150 mg.[1] It is important to note that direct dose conversion from humans to rodents is not straightforward and requires allometric scaling.
A study investigating the D3 receptor antagonist SB-277011-A in rats used a dose of 10 mg/kg administered intravenously to measure receptor occupancy.[2] This provides a potential starting point for dose-ranging studies with ABT-925 in rats.
Table 1: Summary of Dosing Information (Note: Rodent dosage is an estimate based on related compounds)
| Compound | Species | Dosage | Route of Administration | Study Context | Reference |
| ABT-925 | Human | 50 mg, 150 mg (once daily) | Oral | Schizophrenia Clinical Trial | [1] |
| SB-277011-A | Rat | 10 mg/kg | Intravenous | Receptor Occupancy Study | [2] |
Note: The lack of publicly available, specific preclinical dosage data for ABT-925 necessitates that researchers perform dose-range finding studies to determine the optimal dose for their specific rodent model and experimental paradigm.
Experimental Protocols
The following are generalized protocols for the preparation and administration of ABT-925 anhydrous for in vivo rodent studies. It is crucial to adapt these protocols based on the specific experimental design, animal model, and institutional guidelines.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% v/v Tween 80 in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of ABT-925 and vehicle. This will depend on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the vehicle solution. For 0.5% methylcellulose, gradually add the methylcellulose powder to heated sterile water (approximately 60-70°C) while stirring continuously. Once dispersed, cool the solution on ice with continuous stirring until it forms a clear, viscous solution. For 10% Tween 80, add the appropriate volume of Tween 80 to sterile water and mix thoroughly.
-
Triturate the ABT-925 powder. If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in suspension.
-
Suspend the ABT-925 in the vehicle. Gradually add a small amount of the prepared vehicle to the ABT-925 powder and triturate to form a smooth paste. Slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Ensure a homogenous suspension. Continue stirring the suspension for at least 30 minutes to ensure uniform distribution of the compound. The final preparation should be a homogenous suspension.
-
Store the formulation appropriately. Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment or to determine the stability of the formulation under storage conditions.
Protocol 2: Administration of ABT-925 by Oral Gavage in Rodents
Materials:
-
Prepared ABT-925 suspension
-
Appropriately sized oral gavage needles (flexible or rigid, depending on user preference and institutional guidelines)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Gently mix the ABT-925 suspension before each use to ensure homogeneity.
-
Weigh the animal accurately to determine the correct volume of the suspension to administer.
-
Draw the calculated volume of the ABT-925 suspension into the syringe.
-
Securely restrain the animal. Proper handling and restraint techniques are crucial to minimize stress and prevent injury to the animal and the researcher.
-
Gently insert the gavage needle. With the animal's head held in a slightly upward position, gently insert the gavage needle into the mouth and advance it along the side of the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle is in the esophagus and not the trachea before administering the dose.
-
Administer the suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
Mandatory Visualizations
Caption: Mechanism of action of ABT-925 as a D3 receptor antagonist.
Caption: General experimental workflow for in vivo rodent studies with ABT-925.
References
- 1. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine ABT-925 Anhydrous Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-925 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2][3] D3 receptors are primarily coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Dysregulation of the dopaminergic system, and specifically the D3 receptor, has been implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention.[4]
ABT-925 exhibits a high affinity for the D3 receptor, with a reported 100-fold greater selectivity over the D2 receptor.[3] This selectivity is crucial for minimizing off-target effects commonly associated with less selective dopamine antagonists. These application notes provide detailed protocols for three distinct cell-based assays to characterize the antagonist activity of ABT-925 anhydrous at the human dopamine D3 receptor: a cAMP inhibition assay, a calcium mobilization assay, and a CRE-luciferase reporter gene assay.
Signaling Pathway of the Dopamine D3 Receptor
Activation of the dopamine D3 receptor by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the activation of the Gi alpha subunit. This leads to a reduction in the intracellular concentration of the second messenger cAMP.
Quantitative Data Summary
The following table summarizes the binding affinities of ABT-925 and reference compounds for the dopamine D3 receptor. Functional IC50 values for ABT-925 from the described cell-based assays would need to be determined experimentally.
| Compound | Assay Type | Receptor | Species | Cell Line | Parameter | Value (nM) |
| ABT-925 | Binding Affinity (Ki) | D3 | Human | - | Ki | 1.6 |
| D2 | Human | - | Ki | 71 | ||
| D4 | Human | - | Ki | 6220 | ||
| (+)-Butaclamol | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 16[1] |
| Spiperone | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 3.3[1] |
| L-741,626 | cAMP Inhibition | D3 | Human | CHO-K1 | IC50 | 108[1] |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of ABT-925 to block the agonist-induced inhibition of cAMP production in cells expressing the human dopamine D3 receptor.
Workflow for cAMP Inhibition Assay
Materials:
-
CHO-K1 cells stably expressing the human dopamine D3 receptor
-
Assay medium: DMEM/F12 with 10% FBS
-
This compound
-
Dopamine (or other suitable D3 agonist)
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white assay plates
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the CHO-K1-D3 cells in 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of assay medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of ABT-925 in assay medium to achieve the desired concentration range for the dose-response curve.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of a solution containing forskolin (final concentration typically 1-10 µM) and the D3 agonist (e.g., dopamine at its EC80 concentration) to all wells except the negative control.
-
Add 10 µL of the serially diluted ABT-925 or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.[1]
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF).
-
This typically involves adding lysis buffer and the detection reagents and incubating for a specified time at room temperature before reading the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of ABT-925.
-
Plot the percentage of inhibition against the logarithm of the ABT-925 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of ABT-925 to block the agonist-induced increase in intracellular calcium in cells co-expressing the human dopamine D3 receptor and a promiscuous G protein (Gα16).
Workflow for Calcium Mobilization Assay
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Application Notes and Protocols for ABT-925 PET Imaging with ¹¹C-PHNO
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies using the radioligand ¹¹C-PHNO in conjunction with the selective D₃ receptor antagonist, ABT-925. This combination allows for the in vivo quantification of D₃ receptor occupancy by ABT-925 in the human brain. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medical imaging.
Introduction
Dopamine D₃ receptors are implicated in the pathophysiology of various neuropsychiatric disorders. --INVALID-LINK---PHNO is a PET radioligand with a preference for D₃ receptors over D₂ receptors, making it a valuable tool for studying these receptors in vivo.[1] ABT-925 is a selective D₃ receptor antagonist.[2] By conducting PET scans with ¹¹C-PHNO before and after the administration of ABT-925, it is possible to measure the occupancy of D₃ receptors by the antagonist. This methodology is crucial for dose-finding studies and for understanding the pharmacokinetic and pharmacodynamic relationship of D₃ receptor antagonists in the central nervous system.
The primary application of this technique is to determine the in vivo potency and regional receptor occupancy of ABT-925. The signal from ¹¹C-PHNO in D₃-rich regions like the substantia nigra and globus pallidus is predominantly from its binding to D₃ receptors.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study involving PET imaging with ¹¹C-PHNO and administration of ABT-925.
Table 1: Subject Demographics and ABT-925 Dosing
| Number of Subjects | Age Range (years) | Doses of ABT-925 Administered |
| 16 healthy males | 19-40 | 50 mg to 600 mg |
Data synthesized from a study by Graff-Guerrero et al.[3]
Table 2: ABT-925 Receptor Occupancy at 600 mg Dose
| Brain Region | Mean Receptor Occupancy (%) | Standard Deviation (±) |
| Substantia Nigra | 75 | 10 |
| Globus Pallidus | 64 | 22 |
| Ventral Striatum | 44 | 17 |
| Caudate | 40 | 18 |
| Putamen | 38 | 17 |
Data from a study involving nine subjects at the 600 mg dose.[3]
Table 3: Estimated Fraction of --INVALID-LINK---PHNO Binding to D₃ Receptors
| Brain Region | Fraction Attributable to D₃ Receptors (%) |
| Substantia Nigra | 100 |
| Globus Pallidus | 90 |
| Caudate | 55 |
| Putamen | 53 |
These fractions were estimated based on the blockade of --INVALID-LINK---PHNO binding by ABT-925.[3]
Table 4: ED₅₀ of ABT-925
| Parameter | Value |
| ED₅₀ | 4.37 µg/ml |
The ED₅₀ represents the plasma concentration of ABT-925 required to achieve 50% receptor occupancy across the studied brain regions.[3]
Experimental Protocols
The following protocols are synthesized from the methodologies described in the referenced clinical research.
Subject Selection and Preparation
-
Inclusion Criteria: Healthy male subjects, aged 18-40 years.
-
Exclusion Criteria: History of or current medical, neurological, or psychiatric disorders; substance abuse; or contraindications for MRI or PET scans.
-
Preparation: Subjects should abstain from caffeine, alcohol, and smoking for at least 24 hours prior to the PET scan. A urine drug screen should be performed on the day of the scan.
PET Scan Protocol
-
Imaging Equipment: A high-resolution, 3D PET scanner.
-
Subject Positioning: The subject is positioned supine in the scanner with their head immobilized using a custom-fit thermoplastic mask or similar head holder.
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.
-
Radioligand Administration: A bolus injection of --INVALID-LINK---PHNO is administered intravenously at the start of the PET scan.
-
Emission Scan: A dynamic emission scan is acquired in 3D mode for a duration of 90-120 minutes following the radioligand injection.
-
Baseline Scan: The initial PET scan is conducted without any drug administration to establish a baseline of --INVALID-LINK---PHNO binding.
-
Blocking Scan: Subsequent PET scans are performed after the oral administration of ABT-925 at varying doses (e.g., 50 mg to 600 mg). The timing of the scan post-drug administration should be based on the pharmacokinetic profile of ABT-925 to coincide with peak plasma concentrations.
Magnetic Resonance Imaging (MRI) Acquisition
-
A high-resolution T1-weighted anatomical MRI scan should be acquired for each subject.
-
The MRI is used for anatomical co-registration with the PET data to accurately delineate regions of interest (ROIs).
Data Analysis
-
Image Co-registration: The dynamic PET images are co-registered with the subject's T1-weighted MRI.
-
Region of Interest (ROI) Definition: ROIs for the globus pallidus, substantia nigra, caudate, putamen, and ventral striatum are manually drawn or defined using an automated method on the co-registered MRI.[4] The cerebellum is typically used as a reference region due to the negligible density of D₂/D₃ receptors.
-
Time-Activity Curves (TACs): Regional TACs are generated by plotting the radioactivity concentration in each ROI over time.
-
Kinetic Modeling: The binding potential relative to the non-displaceable concentration (BPND) is calculated for each ROI using a simplified reference tissue model (SRTM) with the cerebellum as the reference region.[4]
-
Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated for each post-dose scan using the following formula: RO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for ABT-925 PET imaging.
Signaling Pathway and Competitive Binding
References
Application Notes and Protocols for ABT-925 Anhydrous Powder
For Research Use Only. Not for human or veterinary use.
Introduction
ABT-925 is a potent and selective dopamine D3 receptor antagonist.[1] First developed by Abbott Laboratories, it demonstrates an approximate 100-fold higher affinity for the D3 receptor over the D2 receptor, making it a valuable tool for neuroscience research, particularly in studies related to schizophrenia and other CNS disorders.[2][3] Proper storage and handling of the anhydrous powder form of ABT-925 are critical to maintain its stability, purity, and biological activity, ensuring the validity and reproducibility of experimental results.
These application notes provide detailed protocols for the storage, handling, and experimental use of ABT-925 anhydrous powder for researchers, scientists, and drug development professionals.
Physicochemical and Storage Data
Quantitative data for ABT-925 are summarized below. Adherence to the specified storage conditions is crucial to prevent degradation.
Table 1: Physicochemical Properties of ABT-925
| Property | Value | Reference |
| Chemical Name | 2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one | [2] |
| Synonyms | A-437203, Lu-201640 | [1][2] |
| CAS Number | 220519-06-2 (anhydrous free base) | [2][4] |
| Molecular Formula | C₂₀H₂₇F₃N₆OS | [4][5] |
| Molecular Weight | 456.53 g/mol | [1][5] |
| Appearance | Solid Powder | [1][2] |
| Purity | >98% (Refer to Certificate of Analysis) | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM), not in water. | [1][2] |
Table 2: Recommended Storage Conditions for ABT-925
| Form | Condition | Temperature | Atmosphere | Light | Duration | Reference |
| Anhydrous Powder | Long-term | -20°C | Tightly sealed, desiccated | Dark (amber vial) | >2 years | [2] |
| Short-term | 0 - 4°C | Tightly sealed, desiccated | Dark (amber vial) | Days to weeks | [2][6] | |
| Stock Solution (in DMSO) | Long-term | -80°C | Tightly sealed aliquots | Dark (amber vial) | Up to 6 months | [1] |
| Short-term | -20°C | Tightly sealed aliquots | Dark (amber vial) | Up to 1 month | [1][7] |
Mandatory Safety & Handling Protocols
Handling of potent, anhydrous powders requires stringent safety protocols to protect personnel and prevent compound degradation.[8]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling ABT-925 powder or solutions:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: Use a fume hood or a ventilated balance enclosure when weighing or handling the powder to avoid inhalation.[9][10]
Protocol for Weighing Anhydrous Powder
Due to its anhydrous nature, ABT-925 may be hygroscopic and should be handled in a controlled, low-humidity environment to prevent water absorption.[11]
-
Acclimatization: Before opening, allow the vial of ABT-925 to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation from forming on the cold powder.
-
Environment: Perform all powder handling inside a chemical fume hood or a balance enclosure with low airflow. If the compound is highly sensitive to moisture, use a glove box purged with an inert gas (e.g., nitrogen or argon).
-
Tare Vessel: Place a sterile, pre-labeled microcentrifuge tube or vial on an analytical balance and tare the weight.
-
Transfer: Using a clean, chemical-resistant spatula, carefully transfer the desired amount of ABT-925 powder to the tared vessel. Avoid creating dust.[9]
-
Sealing: Immediately and tightly cap the receiving vessel and the stock vial of ABT-925. For added protection against moisture, wrap the cap of the stock vial with parafilm.[12]
-
Record: Record the final weight and return the stock vial to its recommended storage condition promptly.
References
- 1. ABT-925 (A-437203) | D3 receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. ABT 925 - AdisInsight [adisinsight.springer.com]
- 4. ABT-925 - Wikidata [wikidata.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Preclinical Studies of ABT-925 Anhydrous
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-925 is a selective antagonist of the dopamine D3 receptor, with approximately 100-fold higher affinity for D3 versus D2 receptors in vitro.[1][2] The dopamine D3 receptor is a promising target for the treatment of neuropsychiatric disorders, including schizophrenia.[1] These application notes provide a comprehensive experimental design for the preclinical evaluation of the anhydrous form of ABT-925. The anhydrous form is selected to ensure stability and consistency in formulation for preclinical and potential clinical studies. The following protocols are designed to thoroughly characterize the pharmacological, pharmacokinetic, and behavioral effects of ABT-925 anhydrous, with a key focus on establishing target engagement and a therapeutic window.
1. Compound Handling and Formulation
-
Objective: To establish a stable and bioavailable formulation of this compound for in vivo administration.
-
Protocol:
-
Characterization of Anhydrous Form: Confirm the anhydrous state of ABT-925 using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO/5% Tween 80 in saline).
-
Formulation Development: Based on solubility data, develop a liquid formulation suitable for oral (gavage) and parenteral (intraperitoneal, intravenous) administration. For oral dosing, a suspension in 0.5% methylcellulose is a common starting point.
-
Formulation Stability: Assess the short-term stability of the formulation at room temperature and 4°C for the duration of its intended use in studies.
-
2. In Vitro Characterization
-
Objective: To confirm the selectivity and potency of this compound at the dopamine D3 receptor and to assess its off-target profile.
-
Protocol:
-
Receptor Binding Assays: Perform radioligand binding assays to determine the binding affinity (Ki) of this compound for human and rodent dopamine D1, D2, D3, D4, and D5 receptors.
-
Functional Assays: Utilize cell-based functional assays (e.g., cAMP measurement, β-arrestin recruitment) to determine the functional activity (IC50) and mode of action (antagonist, inverse agonist) at the D3 receptor.
-
Selectivity Profiling: Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.
-
3. Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., rat, mouse).
-
Protocol:
-
Single-Dose PK: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals. Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of ABT-925 in plasma.
-
PK Parameter Calculation: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), peak plasma concentration (Cmax), time to Cmax (Tmax), and oral bioavailability (%F).
-
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 550 ± 75 | 280 ± 45 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC (0-inf) (ng*h/mL) | 1200 ± 150 | 2400 ± 300 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 0.83 ± 0.10 | - |
| Vd (L/kg) | 3.5 ± 0.4 | - |
| Oral Bioavailability (%) | - | 40 ± 5 |
4. Target Engagement and Pharmacodynamic (PD) Studies
-
Objective: To demonstrate that this compound occupies D3 receptors in the brain at doses that are behaviorally effective.
-
Protocol:
-
Ex Vivo Receptor Occupancy: Administer various doses of this compound to animals. At the time of expected peak plasma concentration, euthanize the animals, dissect brain regions rich in D3 receptors (e.g., nucleus accumbens, striatum), and measure receptor occupancy using a radioligand binding assay.
-
Positron Emission Tomography (PET): In a larger animal model (e.g., non-human primate) or if a suitable rodent PET tracer for D3 is available, conduct a PET study to non-invasively measure D3 receptor occupancy in the brain after administration of this compound. This is crucial given the findings from a human PET study suggesting insufficient receptor occupancy in a clinical trial.[1][3]
-
5. Behavioral Pharmacology (Efficacy) Studies
-
Objective: To evaluate the efficacy of this compound in animal models relevant to schizophrenia and other potential indications.
-
Animal Models and Assays:
-
Schizophrenia-Related Models:
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating deficits.
-
Protocol: Acclimatize animals to the startle chambers. Present a series of acoustic startle stimuli alone or preceded by a weaker prepulse stimulus. Administer this compound or vehicle prior to the test session. Measure the startle amplitude and calculate the percentage of PPI.
-
-
Hyperlocomotion Induced by Psychostimulants: Models the positive symptoms of schizophrenia.
-
Protocol: Habituate animals to open-field arenas. Administer this compound or vehicle, followed by a psychostimulant (e.g., amphetamine, MK-801). Record locomotor activity for a defined period.
-
-
Social Interaction Test: Assesses negative symptoms like social withdrawal.
-
Protocol: Place two unfamiliar animals in an open field and record the duration and frequency of social behaviors (e.g., sniffing, grooming). Administer this compound or vehicle to one or both animals prior to the test.
-
-
-
Cognitive Deficit Models:
-
Novel Object Recognition (NOR) Test: Evaluates learning and memory.[4]
-
Protocol: Familiarize animals with two identical objects in an arena. After a retention interval, replace one object with a novel one. Record the time spent exploring each object. Administer this compound or vehicle before the familiarization phase.
-
-
-
Data Presentation: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (Beam Breaks/60 min) | % Inhibition |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine (1.5 mg/kg) | - | 6500 ± 500 | - |
| ABT-925 + Amphetamine | 3 | 5800 ± 450 | 10.8% |
| ABT-925 + Amphetamine | 10 | 3500 ± 300 | 46.2% |
| ABT-925 + Amphetamine | 30 | 2000 ± 250 | 69.2% |
6. Safety and Toxicology Studies
-
Objective: To assess the safety profile of this compound.
-
Protocol:
-
Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.
-
Repeat-Dose Toxicology: Conduct a 7- or 14-day repeat-dose toxicity study in rodents. Administer this compound daily and monitor for clinical signs, body weight changes, and food consumption. At the end of the study, perform hematology, clinical chemistry, and histopathology of major organs.
-
Cardiovascular Safety: Assess the effects of this compound on cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in a suitable animal model.
-
Neurological Safety: Conduct a functional observational battery (FOB) and motor activity assessment to evaluate potential neurological side effects.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of ABT-925.
Caption: Experimental Workflow for the Preclinical Evaluation of this compound.
References
- 1. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-925 fumarate - Ace Therapeutics [acetherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
reasons for low efficacy of ABT-925 in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the investigational compound ABT-925. The information is based on publicly available data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ABT-925?
A1: ABT-925 is a selective antagonist of the dopamine D3 receptor. Preclinical studies have demonstrated that it has an approximately 100-fold higher binding affinity for the D3 receptor compared to the D2 receptor.[1] This selectivity is a key feature of its pharmacological profile.
Q2: Why did ABT-925 show low efficacy in the Phase 2 clinical trial for acute schizophrenia (NCT00412620)?
A2: The primary reason for the lack of statistically significant efficacy of ABT-925 in the treatment of acute exacerbation of schizophrenia was likely due to insufficient occupancy of the target dopamine D3 receptors at the doses tested (50 mg and 150 mg, once daily).[1] A concurrent positron emission tomography (PET) study in healthy volunteers suggested that higher doses would be required to achieve a level of D3 receptor blockade considered to be clinically meaningful.
Q3: Has ABT-925 been investigated in clinical trials for major depressive disorder (MDD)?
A3: Based on a comprehensive review of publicly available clinical trial registries, there is no evidence that ABT-925 has been formally evaluated in clinical trials specifically for the treatment of major depressive disorder. Its clinical development program primarily focused on schizophrenia.
Q4: What is the theoretical rationale for investigating a dopamine D3 receptor antagonist in psychiatric disorders?
A4: The dopamine D3 receptor is predominantly expressed in limbic areas of the brain, which are involved in regulating mood, motivation, and emotion. Dysregulation of the dopaminergic system is implicated in the pathophysiology of several psychiatric disorders. The selective blockade of D3 receptors is hypothesized to modulate dopaminergic neurotransmission in these key brain regions, potentially offering a therapeutic benefit with a lower risk of the side effects associated with D2 receptor antagonism (e.g., extrapyramidal symptoms).
Troubleshooting Guide for Experimental Research
Issue: Difficulty replicating preclinical in vivo efficacy.
-
Possible Cause 1: Inadequate Receptor Occupancy.
-
Troubleshooting: Ensure that the administered dose is sufficient to achieve a high level of D3 receptor occupancy. Consider conducting a dose-ranging study and, if possible, utilize in vivo imaging techniques like PET to confirm target engagement. Preclinical models should aim for receptor occupancy levels that are projected to be therapeutic in humans.
-
-
Possible Cause 2: Species differences in pharmacology.
-
Troubleshooting: Carefully consider the cross-species pharmacology of ABT-925. While it is selective for human D3 receptors, the affinity and selectivity for the orthologous receptors in your animal model should be confirmed.
-
-
Possible Cause 3: Choice of animal model.
-
Troubleshooting: The predictive validity of the animal model for the specific psychiatric condition being studied is crucial. Evaluate whether the chosen model is sensitive to the modulation of the dopamine D3 system.
-
Issue: Unexpected off-target effects in cellular assays.
-
Possible Cause: Assay-dependent artifacts.
-
Troubleshooting: Confirm the selectivity of ABT-925 in your specific cell lines and assay conditions. Run appropriate controls, including testing against a panel of other receptors, to rule out off-target effects that may be specific to your experimental setup.
-
Data Presentation
Table 1: ABT-925 Phase 2 Clinical Trial in Acute Schizophrenia (NCT00412620) - Efficacy Outcome
| Treatment Group | Mean Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | Statistical Significance (p-value) |
| ABT-925 (50 mg QD) | Not Statistically Significant | > 0.05 |
| ABT-925 (150 mg QD) | Not Statistically Significant | > 0.05 |
| Placebo | - | - |
LSMD: Least Squares Mean Difference. Note: The published study reported no statistically significant treatment effect on the primary or secondary efficacy endpoints.[1]
Table 2: ABT-925 Dopamine D3 Receptor Occupancy in Healthy Volunteers (PET Study)
| Brain Region | Receptor Occupancy at 600 mg ABT-925 (Mean ± SD) |
| Substantia Nigra | 75% ± 10% |
| Globus Pallidus | 64% ± 22% |
| Ventral Striatum | 44% ± 17% |
| Caudate | 40% ± 18% |
| Putamen | 38% ± 17% |
Data from a PET study using the D3-preferential radioligand --INVALID-LINK---PHNO.
Experimental Protocols
Phase 2 Clinical Trial in Acute Schizophrenia (NCT00412620) - Study Design
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Objective: To assess the efficacy and safety of ABT-925 in patients with acute exacerbation of schizophrenia.
-
Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
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Participants: 155 patients aged 18-65 years diagnosed with schizophrenia or schizoaffective disorder experiencing an acute psychotic episode. Inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥60.
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Intervention: Patients were randomized to receive ABT-925 (50 mg once daily), ABT-925 (150 mg once daily), or placebo.[1]
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Primary Outcome Measure: Change from baseline in the PANSS total score at the final evaluation.[1]
Dopamine D3 Receptor Occupancy PET Study - Methodology
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Objective: To determine the relationship between plasma concentrations of ABT-925 and dopamine D3 receptor occupancy in the human brain.
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Radiotracer: --INVALID-LINK---PHNO, a positron-emitting radioligand with high affinity for D3 receptors.
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Participants: Healthy male volunteers.
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Procedure:
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A baseline PET scan was performed to measure the binding of --INVALID-LINK---PHNO to dopamine receptors without any drug present.
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On separate occasions, participants received a single oral dose of ABT-925 (ranging from 50 mg to 600 mg).
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A second PET scan was conducted after drug administration to measure the displacement of --INVALID-LINK---PHNO by ABT-925.
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Receptor occupancy was calculated as the percentage reduction in --INVALID-LINK---PHNO binding after ABT-925 administration compared to the baseline scan.
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Visualizations
Caption: Proposed mechanism of action of ABT-925.
Caption: Workflow of the Phase 2 clinical trial of ABT-925.
References
troubleshooting ABT-925 anhydrous insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-925 anhydrous. The information is designed to address common challenges, particularly those related to solubility, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ABT-925 and what is its primary mechanism of action?
ABT-925 is a potent and selective antagonist of the dopamine D3 receptor.[1] Its primary mechanism of action involves blocking the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the role of the D3 receptor in various neurological and psychiatric disorders.
Q2: What are the different forms of ABT-925 available?
ABT-925 is available in several forms, including the anhydrous free base, a hydrochloride (HCl) salt, and a fumarate salt. The different forms may exhibit varying solubility and stability profiles, which is an important consideration for experimental design.
Q3: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
Yes, it is expected that the anhydrous free base of ABT-925 will have low solubility in aqueous solutions. This is a common characteristic of many organic small molecules, particularly those with complex aromatic structures. The presence of piperazine and pyrimidine moieties in ABT-925's structure contributes to its overall lipophilicity.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of ABT-925, with concentrations of 10 mM being reported as achievable.[1] It is also reported to be soluble in other organic solvents like ethanol and methanol.
Q5: Can I use sonication or vortexing to aid dissolution?
Yes, mechanical agitation such as vortexing or sonication can help to break down solid particles and increase the rate of dissolution. However, for compounds with inherently low solubility, these methods may not be sufficient to achieve complete dissolution in a given solvent. Prolonged or high-energy sonication should be used with caution as it can potentially lead to degradation of the compound.
Q6: How does pH affect the solubility of this compound?
The solubility of ABT-925, which contains basic nitrogen atoms in its piperazine ring, is expected to be pH-dependent. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more polar and, therefore, more water-soluble salt form. Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble free base form.
Troubleshooting Guide: this compound Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility issues with this compound.
Problem: this compound is not dissolving in the desired solvent.
1. Initial Assessment and Solvent Selection:
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Verify the Solvent: Ensure the solvent is of high purity and appropriate for your experiment.
-
Consult Solubility Data: Refer to the quantitative solubility data table below for guidance on solvent selection. Note that this data is representative and may vary based on experimental conditions.
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Consider Co-solvents: If a single solvent is ineffective, a co-solvent system may improve solubility. For example, a mixture of an organic solvent (like ethanol) and an aqueous buffer can be effective.
2. Systematic Dissolution Protocol:
Follow the detailed "Experimental Protocol for Solubility Testing of this compound" provided in the subsequent section to ensure a systematic and reproducible approach.
3. Physical Dissolution Aids:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the sample in a sonicator bath for 5-10 minutes. Monitor the temperature to avoid excessive heating.
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Gentle Heating: For some solvent systems, gentle warming (e.g., to 37°C) can increase solubility. However, the thermal stability of ABT-925 in your specific solvent should be considered.
4. pH Adjustment:
-
For aqueous-based solutions, adjusting the pH to be more acidic (e.g., pH 4-6) can significantly increase the solubility of ABT-925 by protonating the basic nitrogen atoms.
-
Use a dilute acid (e.g., 0.1 M HCl) to carefully titrate the pH of the solution while monitoring for dissolution.
5. Consider Alternative Forms:
If insolubility of the anhydrous free base remains a persistent issue, consider using one of the salt forms of ABT-925 (e.g., HCl or fumarate salt), which are generally more soluble in aqueous solutions.
Quantitative Solubility Data (Representative)
The following table provides representative solubility data for this compound in various solvents. Please note that these are estimated values and actual solubility may vary depending on the specific experimental conditions (e.g., temperature, purity of the compound and solvent).
| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mM) |
| Water (pH 7.4) | < 0.1 | < 0.22 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.22 |
| Dimethyl Sulfoxide (DMSO) | > 20 | > 43.8 |
| Ethanol | ~5 | ~10.9 |
| Methanol | ~2 | ~4.4 |
| Acetonitrile | < 1 | < 2.2 |
| 0.1 M HCl | ~10 | ~21.9 |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed ABT-925).
-
Cap the tube securely.
-
Vortex the solution for 2-5 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage.
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Protocol 2: General Method for Solubility Testing of this compound
-
Materials:
-
This compound (solid)
-
A panel of test solvents (e.g., water, PBS, ethanol, etc.)
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
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Incubator shaker
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Cap the vial and place it on a magnetic stirrer or in an incubator shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
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Determine the concentration of ABT-925 in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
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Calculate the solubility of ABT-925 in the test solvent based on the measured concentration and the dilution factor.
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Visualizations
Caption: A workflow for troubleshooting this compound insolubility issues.
Caption: The antagonistic action of ABT-925 on the Dopamine D3 receptor signaling pathway.
References
Technical Support Center: ABT-925 Anhydrous - Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ABT-925 anhydrous. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of ABT-925?
A1: ABT-925 is a potent and selective antagonist of the dopamine D3 receptor. It exhibits high affinity for the human D3 receptor, with a reported Ki value of 2.9 nM.
Q2: What is the most well-characterized off-target interaction of ABT-925?
A2: The primary off-target interaction of ABT-925 is with the dopamine D2 receptor. However, it displays significant selectivity for the D3 receptor, with an approximately 100-fold higher in vitro affinity for D3 versus D2 receptors.[1]
Q3: Has ABT-925 been evaluated in clinical trials?
A3: Yes, ABT-925 has been investigated in clinical trials for the treatment of schizophrenia. In these studies, it was generally well-tolerated, with an adverse event profile similar to that of the placebo.[1] However, the trials did not demonstrate statistically significant efficacy, which may have been due to insufficient occupancy of D3 receptors at the doses administered.[1]
Q4: What is the in vivo receptor occupancy of ABT-925?
A4: Positron Emission Tomography (PET) studies in healthy volunteers have shown that ABT-925 can occupy both D3 and D2 receptors in the brain in a dose-dependent manner. At a dose of 600 mg, receptor occupancy was higher in D3-rich regions like the substantia nigra (around 75%) and globus pallidus (around 64%) compared to D2-rich regions such as the ventral striatum (around 44%), caudate (around 40%), and putamen (around 38%).
Q5: Are there other known off-target interactions for ABT-925?
A5: While comprehensive public data on a broad off-target screening panel for ABT-925 is limited, preclinical studies have suggested that it possesses high selectivity over other receptors, enzymes, and ion channels. However, researchers should always consider empirical validation for their specific experimental systems.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is inconsistent with D3 receptor antagonism.
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Possible Cause 1: Off-target effect via D2 receptor antagonism.
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Troubleshooting Step: Review the literature for known effects of D2 receptor antagonism in your experimental model. Consider if the observed phenotype aligns with D2 receptor pathway modulation. Design experiments to specifically block or activate D2 receptors to see if the phenotype is rescued or mimicked.
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Possible Cause 2: Interaction with an uncharacterized off-target.
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Troubleshooting Step: If possible, perform a broad off-target screening assay (e.g., a commercially available safety pharmacology panel) with ABT-925 to identify potential new interactions. Compare the results with the known pharmacology of any identified off-targets.
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Issue: Variability in experimental results when using ABT-925.
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Possible Cause 1: Inconsistent compound stability or solubility.
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Troubleshooting Step: Ensure that this compound is stored under appropriate conditions (cool, dry, and dark) to prevent degradation. Prepare fresh stock solutions for each experiment and verify solubility in your chosen solvent and final assay buffer.
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Possible Cause 2: Differential expression of D2 and D3 receptors in your cell line or tissue model.
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Troubleshooting Step: Characterize the expression levels of both dopamine D2 and D3 receptors in your experimental system using techniques such as qPCR, Western blotting, or flow cytometry. This will help in interpreting the on-target versus potential off-target effects.
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Data Presentation
Table 1: Summary of In Vitro Binding Affinities of ABT-925
| Target | Species | Ki (nM) | Selectivity (fold) vs. D3 | Reference |
| Dopamine D3 Receptor | Human | 2.9 | - | |
| Dopamine D2 Receptor | Human | ~290 | ~100 | [1] |
Note: The Ki for the D2 receptor is estimated based on the reported 100-fold selectivity.
Table 2: In Vivo Receptor Occupancy of ABT-925 (600 mg dose in humans)
| Brain Region | Primary Receptor(s) | Mean Occupancy (%) |
| Substantia Nigra | D3 | 75 |
| Globus Pallidus | D3 | 64 |
| Ventral Striatum | D2/D3 | 44 |
| Caudate | D2 | 40 |
| Putamen | D2 | 38 |
Experimental Protocols
Methodology for Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of ABT-925 for dopamine D2 and D3 receptors.
1. Materials:
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Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors.
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Radioligand: e.g., [³H]-Spiperone or a more selective D3 ligand.
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Non-specific binding control: A high concentration of a non-labeled dopamine receptor antagonist (e.g., 10 µM haloperidol).
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This compound stock solution.
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96-well plates and a cell harvester.
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Scintillation vials and scintillation fluid.
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Liquid scintillation counter.
2. Procedure:
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Prepare serial dilutions of ABT-925 in the assay buffer.
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In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the diluted ABT-925 or the non-specific binding control.
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Initiate the binding reaction by adding the cell membranes.
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Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 of ABT-925 from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Methodology for In Vitro Kinase Profiling
This protocol outlines a general procedure for screening ABT-925 against a panel of protein kinases to identify potential off-target kinase inhibition.
1. Materials:
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A panel of purified, active protein kinases.
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Specific peptide substrates for each kinase.
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Kinase reaction buffer.
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[γ-³³P]-ATP.
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This compound stock solution.
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Positive control inhibitor for each kinase.
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Phosphocellulose filter plates.
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Plate reader capable of detecting radioactivity.
2. Procedure:
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Prepare serial dilutions of ABT-925 in the kinase reaction buffer.
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In a multi-well plate, add the kinase, its specific substrate, and the diluted ABT-925 or control.
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Initiate the kinase reaction by adding [γ-³³P]-ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
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Measure the radioactivity of the captured phosphorylated substrate using a suitable plate reader.
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Calculate the percentage of kinase inhibition for each concentration of ABT-925 and determine the IC50 value if significant inhibition is observed.
Mandatory Visualizations
Caption: On-target signaling pathway of ABT-925.
Caption: Potential off-target signaling of ABT-925.
Caption: Troubleshooting workflow for unexpected results.
References
why ABT-925 failed to show significant antipsychotic effects
Welcome to the technical support center for ABT-925. This resource is designed for researchers, scientists, and drug development professionals investigating the properties and clinical history of ABT-925. Here you will find troubleshooting guides and frequently asked questions to address specific issues and provide a deeper understanding of the factors contributing to its clinical trial outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did ABT-925 fail to demonstrate significant antipsychotic effects in the Phase II clinical trial?
A1: The primary reason for the lack of statistically significant antipsychotic effects in the Phase II trial (NCT00412620) was insufficient occupancy of its target, the dopamine D3 receptor, at the doses administered.[1][2] A subsequent positron emission tomography (PET) study in healthy volunteers revealed that the 50 mg and 150 mg daily doses of ABT-925 likely resulted in less than 60% D3 receptor occupancy.[1] This level of target engagement is believed to be below the therapeutic threshold required to elicit an antipsychotic response. A follow-up analysis suggested that doses exceeding 450 mg might be necessary to achieve adequate D3 receptor blockade.
Q2: My in-vitro experiments suggest ABT-925 is a potent D3 antagonist. Why didn't this translate to in-vivo efficacy in the clinical trial?
A2: This is a classic challenge in drug development, often referred to as an in-vitro to in-vivo disconnect. While ABT-925 demonstrates high selectivity and affinity for the D3 receptor over the D2 receptor (approximately 100-fold) in laboratory assays, this does not always predict its pharmacokinetic and pharmacodynamic profile in humans.[2][3] Factors such as metabolism, plasma protein binding, and blood-brain barrier penetration can influence the concentration of the drug that reaches the target receptor in the central nervous system. The PET imaging study provided crucial in-vivo evidence that, despite its in-vitro potency, the administered doses of ABT-925 did not achieve sufficient target engagement in the human brain.[1]
Q3: What were the primary and secondary efficacy endpoints in the Phase II trial, and what were the results?
A3: The primary efficacy measure was the mean change from baseline to the final evaluation on the Positive and Negative Syndrome Scale (PANSS) total score.[3] Secondary efficacy measures were also assessed. The study found no statistically significant treatment effect with either the 50 mg or 150 mg daily doses of ABT-925 compared with placebo on any of the primary or secondary efficacy endpoints.[3]
Q4: What was the safety and tolerability profile of ABT-925 in the clinical trial?
A4: In the 6-week, double-blind, placebo-controlled study, ABT-925 at both 50 mg and 150 mg daily doses was generally well tolerated. The adverse event profiles were reported to be similar to that of the placebo group.[2][3]
Data Presentation
Table 1: ABT-925 Phase II Clinical Trial (NCT00412620) Efficacy Outcome
| Treatment Group | N | Primary Efficacy Endpoint | Result |
| Placebo | 48 | Mean change from baseline in PANSS total score | No statistically significant difference from ABT-925 groups[3] |
| ABT-925 (50 mg/day) | 53 | Mean change from baseline in PANSS total score | No statistically significant difference from placebo[3] |
| ABT-925 (150 mg/day) | 54 | Mean change from baseline in PANSS total score | No statistically significant difference from placebo[3] |
Table 2: ABT-925 Dopamine D3 Receptor Occupancy (PET Study)
| ABT-925 Dose | Brain Region | Mean Receptor Occupancy (%) |
| 600 mg | Substantia Nigra | 75% |
| 600 mg | Globus Pallidus | 64% |
| 600 mg | Ventral Striatum | 44% |
| 600 mg | Caudate | 40% |
| 600 mg | Putamen | 38% |
Experimental Protocols
Phase II Clinical Trial (NCT00412620) Methodology
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Study Design: A 6-week, double-blind, randomized, placebo-controlled, escalating-dose, parallel-group study.[3]
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Participants: 155 patients with an acute exacerbation of schizophrenia.[3]
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Intervention: Patients were randomized to receive either placebo (n=48), ABT-925 50 mg once daily (n=53), or ABT-925 150 mg once daily (n=54).[3]
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Primary Outcome: The primary efficacy measure was the mean change from baseline to the final evaluation on the Positive and Negative Syndrome Scale (PANSS) total score.[3]
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Safety Assessments: Included monitoring of adverse events, laboratory tests, vital signs, movement rating scales, and electrocardiograms.[3]
Dopamine D3 Receptor Occupancy PET Study Methodology
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Study Design: A positron emission tomography (PET) study in healthy male volunteers.
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Participants: 16 healthy male subjects.
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Radioligand: --INVALID-LINK---PHNO, a preferential D3 receptor radioligand.
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Intervention: Subjects underwent PET scans at baseline and after receiving single or multiple doses of ABT-925, ranging from 50 mg to 600 mg.
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Outcome: Estimation of D3 receptor occupancy in various brain regions, including the globus pallidus, substantia nigra, caudate, putamen, and ventral striatum.
Visualizations
Caption: Logical workflow illustrating the progression from promising in-vitro data to the clinical trial failure of ABT-925 due to insufficient in-vivo target occupancy.
Caption: Simplified signaling pathway of the Dopamine D3 receptor, indicating the inhibitory action of ABT-925.
References
- 1. Association of dopamine-related genetic loci to dopamine D3 receptor antagonist ABT-925 clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
improving ABT-925 anhydrous experimental reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the experimental reproducibility of ABT-925 anhydrous. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ABT-925 and what is its primary mechanism of action?
A1: ABT-925 is a selective dopamine D3 receptor (DRD3) antagonist. It exhibits an approximately 100-fold higher in vitro affinity for the D3 receptor compared to the D2 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the different forms of ABT-925 available?
A2: ABT-925 is available in several forms, including the anhydrous free base, a hydrochloride (HCl) salt, and a fumarate salt. It is crucial to know which form you are using, as the molecular weight will differ, which is important for accurate molar concentration calculations.
Q3: How should I store this compound?
A3: this compound as a solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.
Q5: Can I use ABT-925 in animal studies?
A5: Yes, ABT-925 has been used in in vivo studies with rats.[1] However, for any animal studies, it is essential to follow appropriate institutional guidelines and to use a formulation suitable for in vivo administration. This product is for research use only, not for human or veterinary use.[1]
Troubleshooting Guide
Issue 1: High variability in results between experiments.
Q: I am observing significant variability in my IC50 values for ABT-925 in my cell-based assays. What could be the cause?
A: High variability in experimental results can stem from several factors related to the handling and preparation of ABT-925. Here are some potential causes and solutions:
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Inconsistent Stock Solution Preparation:
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Problem: ABT-925 is soluble in DMSO. If the compound is not fully dissolved, the actual concentration of your stock solution will be lower than calculated, and it may vary between preparations.
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Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid dissolution. Visually inspect the solution to ensure no solid particulates are present.
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Stock Solution Stability:
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Problem: Improper storage of the DMSO stock solution can lead to degradation of the compound over time.
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Solution: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles.
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Hydration State of the Compound:
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Problem: The presence of water can affect the stability and solubility of the anhydrous form.
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Solution: Ensure that the this compound powder is stored in a desiccator to prevent water absorption. Use anhydrous DMSO for preparing the stock solution.
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Inaccurate Molarity Calculations:
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Problem: Using the wrong molecular weight (e.g., that of a salt form or a hydrate) for the anhydrous free base will lead to incorrect stock concentrations.
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Solution: Always verify the specific form of ABT-925 you have and use the correct molecular weight for your calculations.
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Issue 2: Low or no activity of ABT-925 in functional assays.
Q: I am not observing the expected antagonistic effect of ABT-925 in my cAMP assay. What should I check?
A: A lack of activity could be due to issues with the compound, the assay itself, or the cell system.
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Compound Degradation:
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Problem: ABT-925 may have degraded due to improper storage or handling.
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Solution: Use a fresh vial of the compound or a newly prepared stock solution. Always store the solid compound and stock solutions as recommended.
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Assay Conditions:
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Problem: The concentration of the agonist used to stimulate the D3 receptor may be too high, making it difficult to see the antagonistic effect of ABT-925.
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Solution: Perform a dose-response curve for your agonist to determine the EC80 concentration. Use this concentration of the agonist in your antagonist assays to provide a sufficient window to observe inhibition.
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Cell Line Issues:
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Problem: The cells may have a low expression of the D3 receptor, or the receptor may not be properly coupled to the signaling pathway.
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Solution: Verify the expression of the D3 receptor in your cell line using a technique like qPCR or western blotting. Ensure that your cells show a robust response to a known D3 agonist.
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Solubility in Assay Media:
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Problem: Although the stock is in DMSO, ABT-925 may precipitate when diluted into aqueous assay buffer.
-
Solution: Check the final concentration of DMSO in your assay; it should typically be below 0.5% to avoid solvent effects and precipitation. You can visually inspect for precipitation in your diluted solutions.
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Data Presentation
| Property | This compound Free Base | ABT-925 HCl | ABT-925 Fumarate |
| CAS Number | 220519-06-2 | Not specified | 220519-07-3 |
| Molecular Formula | C₂₀H₂₇F₃N₆OS | C₂₀H₂₉Cl₂F₃N₆OS | Not specified |
| Molecular Weight | 456.53 g/mol | 529.45 g/mol | Not specified |
| Appearance | Solid powder | Solid powder | Not specified |
| Purity | >98% | >98% | Not specified |
| Solubility | Soluble in DMSO, not in water | Soluble in DMSO | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of ABT-925 powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: In Vitro cAMP Assay for D3 Receptor Antagonism
This protocol provides a general framework for a competitive cAMP assay to measure the antagonist activity of ABT-925.
-
Materials:
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Cells expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells)
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Cell culture medium
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Dopamine (or another suitable D3 agonist)
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This compound stock solution (from Protocol 1)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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384-well or 96-well assay plates
-
-
Procedure:
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Cell Plating: Plate the D3 receptor-expressing cells in the appropriate assay plates and culture them until they reach the desired confluency.
-
Compound Preparation:
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Prepare a serial dilution of ABT-925 in assay buffer. Remember to include a vehicle control (e.g., assay buffer with the same final concentration of DMSO as the highest ABT-925 concentration).
-
Prepare the D3 agonist at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
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-
Antagonist Treatment:
-
Add the diluted ABT-925 solutions to the appropriate wells of the cell plate.
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Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the EC80 concentration of the D3 agonist to all wells except the negative control wells.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes) at 37°C.
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cAMP Measurement:
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
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Data Analysis:
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Plot the cAMP levels against the logarithm of the ABT-925 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value of ABT-925.
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Mandatory Visualizations
Caption: Experimental workflow for using ABT-925 in an in-vitro antagonist assay.
Caption: Simplified signaling pathway of the Dopamine D3 receptor and the inhibitory action of ABT-925.
References
stability of ABT-925 anhydrous in solution over time
Welcome to the technical support center for ABT-925 anhydrous. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of ABT-925 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its solutions?
A1: Proper storage is critical to maintain the stability and integrity of ABT-925.
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Anhydrous Powder: For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C. Under these conditions, the compound is stable for over two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1][2] The product is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1][2]
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Stock Solutions: ABT-925 is soluble in DMSO.[1][2] Stock solutions should be stored at -20°C for long-term storage (months) and at 0-4°C for short-term use (days to weeks).[1][2] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for preparing ABT-925 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of ABT-925.[1][2] The anhydrous free base is not soluble in water.[1]
Q3: My ABT-925 solution appears to have precipitated after thawing. What should I do?
A3: Precipitation of a compound upon thawing a stock solution is a common issue, often due to the lower solubility at colder temperatures. To redissolve the compound, gently warm the solution to room temperature and vortex it thoroughly. A brief sonication in a water bath can also aid in complete dissolution. Before use, always visually inspect the solution to ensure it is clear and free of particulates. To avoid this issue in the future, consider preparing aliquots that will be fully consumed in a single experiment, thus avoiding repeated freeze-thaw cycles.
Q4: How stable is ABT-925 in a DMSO stock solution over time?
A4: While specific, long-term quantitative degradation data for ABT-925 in DMSO is not extensively published, based on supplier recommendations and general stability of similar small molecules, the following can be expected.
Table 1: Expected Stability of ABT-925 in DMSO Solution
| Storage Condition | Time Point | Expected Purity (%) |
| -20°C (Protected from light) | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >97% | |
| 4°C (Protected from light) | 1 week | >99% |
| 2 weeks | >98% | |
| Room Temperature (~25°C) | 24 hours | >98% |
| 48 hours | >95% |
Note: This data is representative and based on typical stability profiles. Actual stability may vary. It is highly recommended to perform your own stability assessment for long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Inconsistent results may arise from the degradation of ABT-925 in solution.
Recommended Action:
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Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment.
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Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the anhydrous powder.
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Perform a Stability Check: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your stock solution. A detailed protocol is provided in the "Experimental Protocols" section.
Issue 2: Poor Solubility in Aqueous Buffers
ABT-925 has low aqueous solubility, which can be problematic when preparing working solutions in physiological buffers for in vitro assays.
Recommended Action:
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Minimize Final DMSO Concentration: While a DMSO stock is necessary, aim for a final DMSO concentration of less than 0.5% (v/v) in your aqueous working solution to avoid solvent effects on your biological system.
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Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer. Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
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Use of Pluronic F-68 or other surfactants: For certain cell-based assays, the inclusion of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous media. Compatibility with your specific assay should be verified.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for ABT-925
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity and stability of ABT-925.
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Dilute the ABT-925 stock solution (e.g., 10 mM in DMSO) to a final concentration of approximately 50 µM in the mobile phase (at the initial gradient composition).
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Inject the sample onto the HPLC system.
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The purity is determined by the peak area percentage of the main ABT-925 peak relative to the total peak area.
Protocol 2: Forced Degradation Study
To confirm that the HPLC method is "stability-indicating," a forced degradation study should be performed to generate potential degradation products and ensure they are resolved from the parent ABT-925 peak.
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Acidic Degradation: Incubate a solution of ABT-925 in 0.1 M HCl at 60°C for 24 hours.
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Basic Degradation: Incubate a solution of ABT-925 in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Incubate a solution of ABT-925 in 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store the solid ABT-925 powder at 105°C for 24 hours, then prepare a solution for analysis.
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Photolytic Degradation: Expose a solution of ABT-925 to UV light (254 nm) for 24 hours.
After incubation under these stress conditions, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method. The appearance of new peaks alongside a decrease in the main ABT-925 peak indicates degradation and confirms the resolving power of the method.
Visualizations
Caption: Workflow for assessing the stability of ABT-925 solutions.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
References
Navigating Negative Results: A Technical Support Guide for ABT-925 Anhydrous Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting and troubleshooting negative or unexpected results from experiments involving ABT-925 anhydrous, a selective dopamine D3 receptor antagonist. By understanding the potential reasons for a lack of efficacy and addressing common experimental challenges, researchers can gain valuable insights from their studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low antagonist activity in cell-based assays. | Insufficient Receptor Occupancy: The concentration of ABT-925 may be too low to effectively antagonize the D3 receptor. In a clinical trial for schizophrenia, doses of 50 mg and 150 mg of ABT-925 failed to show a statistically significant effect, which was attributed to insufficient D3 receptor occupancy.[1] | - Perform a dose-response curve to determine the optimal concentration. - Consider the expression level of the D3 receptor in your cell line. |
| Compound Solubility Issues: this compound is soluble in DMSO but not in water. Precipitation in aqueous assay buffers can lead to a lower effective concentration. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all experimental conditions. - Visually inspect for any precipitation after dilution. | |
| Incorrect Experimental Conditions: Assay parameters such as incubation time, temperature, or buffer composition may not be optimal. | - Review and optimize the assay protocol. - Ensure the incubation time is sufficient to reach equilibrium. | |
| Cell Line Integrity: The cell line may have a low or inconsistent expression of the D3 receptor. | - Regularly verify receptor expression using techniques like Western blotting or qPCR. - Use a fresh stock of cells for experiments. | |
| High variability between experimental replicates. | Inconsistent Compound Dilution: Inaccurate serial dilutions can lead to significant variations in the final compound concentration. | - Use calibrated pipettes and perform dilutions carefully. - Prepare a fresh set of dilutions for each experiment. |
| Cell Plating Inconsistency: Uneven cell density across wells can affect the assay readout. | - Ensure cells are well-suspended before plating. - Use a multichannel pipette for consistent cell distribution. | |
| Unexpected agonist-like effects observed. | Off-Target Effects: At high concentrations, ABT-925 might interact with other receptors or cellular components. ABT-925 has an approximately 100-fold higher in vitro affinity for dopamine D3 versus D2 receptors.[1] | - Test a range of concentrations to identify a window of selective D3 antagonism. - Consider using a counterscreen against the D2 receptor and other relevant targets. |
| In vivo experiments show no behavioral or physiological effects. | Insufficient Brain Penetration: The compound may not be reaching the target site in the central nervous system in sufficient concentrations. | - While specific preclinical data is not readily available, clinical trial pharmacokinetic data showed a linear dose-proportional increase in plasma.[1] However, this does not guarantee sufficient brain exposure. - Consider formulation strategies to improve bioavailability and brain penetration. |
| Inadequate Dosing: Similar to the clinical trial findings, the administered dose may be too low to achieve therapeutic receptor occupancy. A PET study in healthy volunteers suggested that the doses used in the clinical trial may not have been sufficient to adequately occupy D3 receptors.[1] | - Conduct dose-ranging studies to establish a relationship between dose, plasma concentration, receptor occupancy, and the desired pharmacological effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-925?
A1: ABT-925 is a selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/Go proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: A clinical trial of ABT-925 in schizophrenia showed negative results. Why?
A2: A double-blind, randomized, placebo-controlled study in patients with acute schizophrenia did not show a statistically significant difference between ABT-925 (at 50 mg and 150 mg daily doses) and placebo on the primary efficacy endpoint, the Positive and Negative Syndrome Scale (PANSS) total score.[1] A key interpretation of this negative result is that the doses used were likely too low to achieve a sufficient level of D3 receptor occupancy in the brain to elicit a therapeutic effect.[1]
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in DMSO but not in water. For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.
Q4: How should I prepare this compound for in vitro experiments?
A4: It is recommended to prepare a concentrated stock solution in 100% high-quality, anhydrous DMSO. For your experiment, this stock solution should be serially diluted in your assay buffer, ensuring the final concentration of DMSO is low and consistent across all wells to avoid solvent effects.
Data Presentation: Summary of Negative Clinical Trial Results
The following tables summarize the key findings from the clinical trial of ABT-925 in patients with acute schizophrenia. It is important to note that no statistically significant treatment effect was observed for ABT-925 at either dose compared to placebo.[1]
Table 1: Primary Efficacy Outcome - Change in PANSS Total Score
| Treatment Group (n) | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline to Final Evaluation (Mean ± SD) |
| Placebo (48) | Data not available | Not statistically significant from ABT-925 groups[1] |
| ABT-925 50 mg QD (53) | Data not available | Not statistically significant from placebo[1] |
| ABT-925 150 mg QD (54) | Data not available | Not statistically significant from placebo[1] |
While the exact mean and standard deviation values for the change in PANSS scores are not publicly available, the primary publication reports no statistically significant difference between the groups.[1]
Table 2: Pharmacokinetic Parameters
| Treatment Group | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) |
| ABT-925 50 mg QD | Dose-proportional increase[1] | Dose-proportional increase[1] |
| ABT-925 150 mg QD | Dose-proportional increase[1] | Dose-proportional increase[1] |
Specific Cmax and AUC values are not publicly available. The study reported that pharmacokinetic parameter estimates increased with dose in a linear fashion.[1]
Experimental Protocols
Radioligand Binding Assay for D3 Receptor Antagonism
Objective: To determine the binding affinity (Ki) of ABT-925 for the human dopamine D3 receptor.
Materials:
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HEK293 cells stably expressing the human dopamine D3 receptor
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Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
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Radioligand (e.g., [3H]-Spiperone or a more D3-selective radioligand)
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This compound
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Non-specific binding control (e.g., Haloperidol at a high concentration)
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Scintillation cocktail and scintillation counter
Methodology:
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Membrane Preparation: Homogenize HEK293-hD3R cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay.
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Assay Setup: In a 96-well plate, add increasing concentrations of ABT-925.
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Add a fixed concentration of the radioligand to each well.
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For determining non-specific binding, add a high concentration of the non-specific control to a separate set of wells.
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Add the membrane preparation to all wells to initiate the binding reaction.
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Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
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Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of ABT-925 and then calculate the Ki using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay for D3 Receptor Functional Antagonism
Objective: To assess the functional antagonist activity of ABT-925 at the human dopamine D3 receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.
Materials:
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CHO-K1 or HEK293 cells stably co-expressing the human dopamine D3 receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
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Cell culture medium
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Dopamine (or another D3 receptor agonist)
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This compound
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Assay buffer
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Detection reagent for the reporter system
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Luminometer or fluorescence plate reader
Methodology:
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Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
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Compound Addition: Add increasing concentrations of ABT-925 to the wells and incubate for a short period.
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Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) to stimulate β-arrestin recruitment.
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Incubation: Incubate the plate for a specified time to allow for β-arrestin recruitment.
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Detection: Add the detection reagent according to the manufacturer's instructions and incubate to allow the signal to develop.
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Measurement: Read the luminescence or fluorescence signal using a plate reader.
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Data Analysis: Plot the signal against the concentration of ABT-925 to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Caption: General Experimental Workflow for ABT-925.
Caption: Troubleshooting Logic for Negative In Vitro Results.
References
adjusting ABT-925 anhydrous concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine D3 receptor antagonist, ABT-925.
Frequently Asked Questions (FAQs)
Q1: What is ABT-925 and what is its primary mechanism of action?
A1: ABT-925 is a potent and selective antagonist of the dopamine D3 receptor (D3R).[1] Its primary mechanism of action is to block the binding of dopamine to the D3R, thereby inhibiting its downstream signaling. The D3R is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking this interaction, ABT-925 prevents the dopamine-induced reduction in cAMP levels.
Q2: What is the solubility of anhydrous ABT-925?
A2: Anhydrous ABT-925 is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: What is a recommended starting concentration for ABT-925 in cell culture experiments?
A3: A definitive optimal concentration for every cell line and assay has not been established in the literature. However, a common practice for determining a starting concentration for a selective antagonist is to consider its inhibitory constant (Ki). The Ki of ABT-925 for the human dopamine D3 receptor is approximately 1.6 nM.[1] A reasonable starting point for in vitro cellular assays is to use a concentration that is a multiple of the Ki value. A suggested starting range is 10-100 times the Ki, which would be approximately 16 nM to 160 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of anhydrous ABT-925?
A4: To prepare a stock solution of anhydrous ABT-925, it is recommended to dissolve the compound in high-quality, sterile DMSO. Due to its anhydrous nature, ensure the compound and DMSO are protected from moisture to maintain integrity. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are some common cellular assays to assess the activity of ABT-925?
A5: The activity of ABT-925 as a D3R antagonist can be assessed using several cell-based assays. Commonly used methods include:
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cAMP Accumulation Assays: These assays measure the ability of ABT-925 to block the dopamine-induced decrease in intracellular cAMP levels. This is a direct functional measure of D3R antagonism.
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β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the D3R upon agonist stimulation. Antagonists like ABT-925 will block this recruitment.
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Cell Proliferation Assays: Some studies have suggested a role for D3R in cell proliferation. Therefore, assessing the effect of ABT-925 on the proliferation of relevant cell lines could be a valuable endpoint.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with ABT-925.
Issue 1: Precipitation of ABT-925 in Cell Culture Medium
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Possible Cause 1: High Final Concentration of ABT-925.
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Solution: ABT-925, being a hydrophobic molecule, has limited solubility in aqueous solutions like cell culture media. Ensure that the final working concentration is not too high. If you observe precipitation, try lowering the concentration. Perform a solubility test by preparing serial dilutions of your ABT-925 stock in your cell culture medium and visually inspecting for any precipitate formation.
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Possible Cause 2: High Final Concentration of DMSO.
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Solution: While DMSO is an excellent solvent for ABT-925, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous medium. It is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.
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Possible Cause 3: Interaction with Media Components.
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Solution: Certain components in complex cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation. When diluting the ABT-925 stock solution, add it to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
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Issue 2: Inconsistent or No Effect of ABT-925 in a Functional Assay
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Possible Cause 1: Incorrect Concentration.
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Solution: As mentioned in the FAQs, the optimal concentration of ABT-925 can vary between cell lines and assays. Perform a dose-response curve to determine the EC50 (or IC50) for your specific system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the active range.
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Possible Cause 2: Low or Absent D3 Receptor Expression in the Cell Line.
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Solution: Verify the expression of the dopamine D3 receptor in your chosen cell line at both the mRNA and protein level (e.g., using qPCR, Western blot, or flow cytometry). If the expression is low or absent, consider using a cell line that is known to endogenously express D3R or a recombinant cell line overexpressing the human D3 receptor (e.g., CHO-K1 or HEK293 cells).
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Possible Cause 3: Degradation of ABT-925.
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Solution: Ensure proper storage of the anhydrous ABT-925 powder and the DMSO stock solution. The powder should be stored at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Data Presentation
Table 1: Physicochemical Properties of ABT-925 Anhydrous
| Property | Value |
| Molecular Formula | C₂₀H₂₇F₃N₆OS |
| Molecular Weight | 456.53 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage | -20°C, protect from light and moisture |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Rationale |
| Stock Solution Concentration | 1-10 mM in DMSO | Provides a concentrated stock for serial dilutions. |
| Starting Working Concentration | 16 nM - 160 nM | Based on 10-100 times the Ki value (1.6 nM) for the D3 receptor. |
| Final DMSO Concentration | ≤ 0.1% | To minimize solvent-induced cytotoxicity and precipitation. |
Experimental Protocols
Protocol 1: Preparation of ABT-925 Stock Solution
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Sterile pipette tips
Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of this compound powder.
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Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
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Calculation Example for a 10 mM Stock Solution:
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Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
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For 1 mg of ABT-925 (0.001 g):
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Volume (L) = 0.001 g / (456.53 g/mol * 0.01 mol/L) = 0.000219 L = 219 µL
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Add the calculated volume of anhydrous DMSO to the vial containing the ABT-925 powder.
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Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
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Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
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Store the aliquots at -20°C.
Protocol 2: Intracellular cAMP Accumulation Assay
This protocol is a general guideline for assessing the antagonist activity of ABT-925 in a cell line expressing the dopamine D3 receptor (e.g., CHO-K1-hD3R).
Materials:
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CHO-K1 cells stably expressing the human dopamine D3 receptor
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Cell culture medium (e.g., Ham's F-12 with 10% FBS)
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ABT-925 stock solution (e.g., 10 mM in DMSO)
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Dopamine solution (agonist)
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Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation)
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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White or black 96-well cell culture plates (depending on the assay kit)
Procedure:
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Cell Seeding: Seed the CHO-K1-hD3R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare serial dilutions of ABT-925 in assay buffer (typically a serum-free medium containing a PDE inhibitor). Also, prepare a solution of dopamine at a concentration that elicits a submaximal response (e.g., EC80).
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Antagonist Treatment: Remove the culture medium from the cells and replace it with the ABT-925 dilutions. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
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Agonist Stimulation: Add the dopamine solution to the wells already containing ABT-925.
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cAMP Production Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be determined empirically.
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Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the log of the ABT-925 concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 of ABT-925.
Mandatory Visualization
Caption: Dopamine D3 Receptor Signaling Pathway and the Action of ABT-925.
Caption: Experimental Workflow for In Vitro Testing of ABT-925.
Caption: Troubleshooting Decision Tree for ABT-925 Experiments.
References
Validation & Comparative
A Comparative Analysis of ABT-925 Anhydrous and Other Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist, with other notable D3 receptor antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating the properties and performance of these compounds for therapeutic and research applications. This analysis is based on a compilation of preclinical and clinical data, focusing on receptor binding affinity, selectivity, pharmacokinetics, and functional effects.
Introduction to Dopamine D3 Receptor Antagonism
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target in the development of treatments for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Unlike the more ubiquitous D2 receptor, the D3 receptor's localized expression suggests that selective antagonists may offer a more targeted therapeutic approach with a reduced side-effect profile. ABT-925 is one such selective D3 receptor antagonist that has been investigated for its potential therapeutic benefits.
Comparative Analysis of D3 Receptor Antagonists
This section provides a detailed comparison of ABT-925 with other well-characterized D3 receptor antagonists, including cariprazine, aripiprazole, L-741,626, S33084, and GR218,231. The data is summarized in the following tables for ease of comparison.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | D3 Receptor | D2 Receptor | D4 Receptor | D3 vs D2 Selectivity |
| ABT-925 | 1.6[1] | 71[1] | 6220[1] | ~44-fold |
| Cariprazine | 0.085 | 0.49 | - | ~5.8-fold |
| Aripiprazole | 0.8 | 0.34 | 44 | ~0.4-fold (Higher affinity for D2) |
| L-741,626 | 100[2] | 2.4[2] | 220[2] | ~0.024-fold (Higher affinity for D2) |
| S33084 | ~0.25 (pKi = 9.6)[3][4] | >25 (pKi < 7.6)[3] | - | >100-fold[3] |
| GR218,231 | - | - | - | Selective for D3 over D2[5] |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as Ki(D2)/Ki(D3).
Table 2: Pharmacokinetic Properties
| Compound | Half-life (t½) | Oral Bioavailability | Key Metabolic Pathways |
| ABT-925 | Pharmacokinetic parameters increase linearly with dose[6] | - | - |
| Cariprazine | 1-3 days (parent), 1-2 days & 2-3 weeks (active metabolites)[7] | - | - |
| Aripiprazole | ~75 hours (parent), ~94 hours (active metabolite)[8] | 87%[8] | CYP2D6, CYP3A4[8] |
| L-741,626 | - | - | - |
| S33084 | Poor bioavailability[9] | - | - |
| GR218,231 | - | - | - |
Experimental Protocols
Radioligand Displacement Assay for Determining Binding Affinity (Ki)
A standard experimental approach to determine the binding affinity of a compound for a specific receptor is the radioligand displacement assay. The following is a generalized protocol:
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Membrane Preparation : Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared from cultured cells (e.g., CHO or HEK293 cells) transfected with the receptor gene.
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Radioligand Incubation : A known concentration of a radiolabeled ligand (e.g., [³H]spiperone or [¹²⁵I]iodosulpride) with high affinity for the target receptor is incubated with the prepared cell membranes.
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Competitive Binding : Increasing concentrations of the unlabeled test compound (e.g., ABT-925) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
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Separation and Scintillation Counting : After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vivo Microdialysis for Measuring Neurotransmitter Levels
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals. This method can be used to assess the functional consequences of D3 receptor antagonism.
-
Probe Implantation : A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal.
-
Perfusion : Following a recovery period, the probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant, slow flow rate.
-
Sample Collection : The perfusate, which now contains small molecules that have diffused across the dialysis membrane from the extracellular fluid of the brain, is collected at regular intervals.
-
Drug Administration : The D3 receptor antagonist is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Neurochemical Analysis : The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the concentration of dopamine and its metabolites.
-
Data Analysis : Changes in the extracellular levels of dopamine following drug administration are calculated as a percentage of the baseline levels.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the effect of an antagonist.
Caption: Canonical G-protein coupled signaling pathway of the Dopamine D3 receptor.
Experimental Workflow for In Vitro Binding Assay
The following diagram outlines the key steps in a radioligand displacement assay.
References
- 1. mdpi.com [mdpi.com]
- 2. L-741,626 | Dopamine D2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-925 Anhydrous and Risperidone for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug ABT-925 anhydrous and the established atypical antipsychotic risperidone for the treatment of schizophrenia. The information is compiled from published clinical trial data and pharmacological profiles to offer an objective overview for research and development purposes.
Executive Summary
ABT-925, a selective dopamine D3 receptor antagonist, was investigated for the treatment of acute exacerbations of schizophrenia. However, in a key Phase II clinical trial, it failed to demonstrate a statistically significant improvement in the primary efficacy endpoint compared to placebo. Risperidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, is a widely prescribed and effective treatment for schizophrenia, with numerous clinical trials supporting its efficacy in reducing both positive and negative symptoms. This guide will delve into the available clinical data, experimental methodologies, and mechanisms of action of both compounds.
Mechanism of Action
ABT-925: This compound is a selective antagonist of the dopamine D3 receptor. The therapeutic hypothesis was that blocking D3 receptors, which are highly expressed in brain regions associated with cognition and motivation, could alleviate schizophrenic symptoms with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).
Risperidone: As a second-generation (atypical) antipsychotic, risperidone's efficacy is attributed to its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. The 5-HT2A antagonism is thought to mitigate the EPS associated with potent D2 blockade and may contribute to its efficacy against negative symptoms.[1][2][3]
Signaling Pathway Diagrams
Efficacy Data: A Comparative Overview
Direct head-to-head clinical trial data for ABT-925 versus risperidone is not available. The following tables present data from the key placebo-controlled trial of ABT-925 and representative data from placebo-controlled and active-comparator trials of risperidone.
Table 1: Change in PANSS Total Score from Baseline
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| ABT-925 Trial (6 weeks) | ||||
| ABT-925 (50 mg/day) | 53 | 87.5 ± 9.3 | -9.6 ± 14.5 | Not Significant |
| ABT-925 (150 mg/day) | 54 | 88.3 ± 10.1 | -11.1 ± 14.8 | Not Significant |
| Placebo | 48 | 87.9 ± 9.8 | -10.4 ± 15.2 | - |
| Representative Risperidone Trial (8 weeks) | ||||
| Risperidone (4-6 mg/day) | 104 | 91.3 ± 10.2 | -20.9 ± 18.3 | <0.001 |
| Haloperidol (10-20 mg/day) | 98 | 90.8 ± 9.9 | -14.3 ± 17.9 | Not Significant |
| Placebo | 102 | 91.1 ± 10.5 | -8.8 ± 16.1 | - |
Note: Risperidone data is representative and compiled from multiple sources for illustrative comparison. Direct comparison between trials is limited by differences in study design and patient populations.
Safety and Tolerability
Table 2: Common Adverse Events Reported in Clinical Trials (>5% incidence and greater than placebo)
| Adverse Event | ABT-925 (50-150 mg/day) (%) | Risperidone (2-8 mg/day) (%) | Placebo (%) (ABT-925 Trial) | Placebo (%) (Risperidone Trials) |
| Headache | 11.2 | 18.5 | 10.4 | 12.3 |
| Insomnia | 7.5 | 25.0 | 8.3 | 15.1 |
| Somnolence | 5.6 | 28.5 | 6.3 | 10.2 |
| Akathisia | 1.9 | 10.2 | 2.1 | 4.1 |
| Nausea | 6.5 | 11.5 | 4.2 | 8.2 |
| Dizziness | 3.7 | 12.8 | 4.2 | 6.1 |
The safety profile of ABT-925 in its Phase II trial was comparable to placebo.[4] Risperidone is associated with a higher incidence of certain adverse events, including extrapyramidal symptoms (such as akathisia), somnolence, and weight gain, which is consistent with its mechanism of action.[1][5]
Experimental Protocols
ABT-925 Phase II Clinical Trial (NCT00412620)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a DSM-IV diagnosis of schizophrenia who were experiencing an acute exacerbation. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 70 and a Clinical Global Impression - Severity (CGI-S) score of ≥ 4 at screening and baseline.
-
Intervention: Patients were randomized to receive ABT-925 (50 mg or 150 mg once daily) or placebo.
-
Primary Efficacy Endpoint: The change from baseline in the PANSS total score at the end of the 6-week treatment period.
-
Secondary Efficacy Endpoints: Included changes in PANSS subscales, the CGI-S, and the proportion of responders.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Representative Risperidone Pivotal Trial
-
Study Design: An 8-week, multicenter, randomized, double-blind, placebo- and active-controlled (haloperidol), parallel-group study.
-
Patient Population: Adult patients with a DSM-III-R diagnosis of chronic schizophrenia who were experiencing an acute exacerbation. Inclusion criteria typically required a minimum PANSS total score and a certain level of positive symptoms.
-
Intervention: Patients were randomized to receive a fixed dose of risperidone (e.g., 2, 4, 6, 8, or 10 mg/day), haloperidol (e.g., 10 or 20 mg/day), or placebo.
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 8.
-
Key Secondary Endpoints: Changes in PANSS positive and negative subscale scores, CGI scores, and safety and tolerability assessments.
-
Safety Assessments: Included the assessment of extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS), as well as monitoring for other adverse events.
Experimental Workflow Diagram
Conclusion
Based on the available evidence, this compound did not demonstrate efficacy in the treatment of acute exacerbations of schizophrenia in its Phase II clinical trial. The study authors noted that the doses used may not have achieved sufficient D3 receptor occupancy. In contrast, risperidone has a well-established efficacy and safety profile, supported by a large body of clinical trial data, and remains a standard of care in the treatment of schizophrenia. While the selective D3 receptor antagonist hypothesis for schizophrenia treatment remains an area of interest, ABT-925 did not provide clinical validation in the investigated patient population and dosing regimens. Future research in this area may require compounds with different pharmacokinetic or pharmacodynamic properties or a different patient selection strategy.
References
- 1. Depicting Risperidone Safety Profiles in Clinical Trials Across Different Diagnoses Using a Dopamine D2-Based Pharmacological Class Effect Query Defined by FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depicting Risperidone Safety Profiles in Clinical Trials Across Different Diagnoses Using a Dopamine D2-Based Pharmacological Class Effect Query Defined by FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Validating ABT-925 Anhydrous Binding to D3 Receptors: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the evaluation of its in vitro binding profile.
Comparative Analysis of D3 Receptor Ligands
The following table summarizes the in vitro binding affinities of ABT-925 and a selection of alternative D3 receptor ligands. The data highlights the binding affinity (Ki) for the D3 receptor and its selectivity over the D2 receptor, a critical parameter for predicting potential off-target effects.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) | D3 vs. D2 Selectivity (fold) |
| ABT-925 | 1.6 | 71 | 6220 | ~44 |
| SR 21502 | 4.2[1] | 511.3[1] | - | ~122 |
| LS-3-134 | 0.2[2][3] | >20[2] | - | >100[2][3] |
| HY-3-24 | 0.67[4][5][6][7][8][9] | 86.7[4][5][6][7][8][9] | >1000[4][5][6][7][8][9] | ~129[6] |
Experimental Protocols
The validation of ABT-925 binding to D3 receptors in vitro is typically achieved through competitive radioligand binding assays. This method allows for the determination of the compound's affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from the receptor.
Protocol: In Vitro Radioligand Binding Assay for D3 Receptor Affinity
1. Materials and Reagents:
- Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
- A suitable radioligand with high affinity for the D3 receptor (e.g., [³H]-Spiperone, [¹²⁵I]-IABN).
- This compound and other test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Non-specific binding determination agent (e.g., a high concentration of a non-labeled ligand like haloperidol or eticlopride).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
2. Procedure:
- Preparation of Reagents: Prepare stock solutions of ABT-925 and other test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations.
- Assay Setup: In a 96-well plate, add the following to each well:
- Cell membranes (a predetermined optimal protein concentration).
- Radioligand at a concentration near its Kd value.
- Varying concentrations of the test compound (ABT-925) or a vehicle control.
- For non-specific binding wells, add a high concentration of the non-labeled ligand.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity to determine the amount of bound radioligand.
- Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. The D3 receptor antagonist SR 21502 reduces cue-induced reinstatement of methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [(3) H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Data_Sheet_1_In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-925 Anhydrous: A Comparative Analysis of its Cross-Reactivity with Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of ABT-925 anhydrous across various dopamine receptor subtypes. ABT-925 is recognized as a selective dopamine D3 receptor antagonist.[1][2] Understanding its cross-reactivity profile is crucial for assessing its specificity and potential off-target effects in neuroscience research and drug development.
Executive Summary
ABT-925 exhibits a high affinity and selectivity for the dopamine D3 receptor. In vitro studies have demonstrated that ABT-925 has an approximately 100-fold higher affinity for the D3 receptor compared to the D2 receptor.[1][2] Its binding affinity for other dopamine receptor subtypes, such as D1 and D5, is not widely reported in publicly available literature. The selectivity for the D3 receptor over the D4 receptor is also significant. This high selectivity suggests a more targeted pharmacological action, which could translate to a more favorable side-effect profile in therapeutic applications.
Dopamine Receptor Binding Profile of ABT-925
The following table summarizes the available quantitative data on the binding affinity of ABT-925 for various dopamine receptor subtypes. The data is presented as the inhibitor constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. D3 |
| Dopamine D1 | Data not available | - |
| Dopamine D2 | 71 | 44.4-fold lower |
| Dopamine D3 | 1.6 | - |
| Dopamine D4 | 6220 | 3887.5-fold lower |
| Dopamine D5 | Data not available | - |
Dopamine Signaling Pathway and ABT-925 Interaction
The following diagram illustrates the canonical dopamine D2-like receptor signaling pathway and the inhibitory action of ABT-925 on the D3 receptor. D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 receptor signaling and antagonism by ABT-925.
Experimental Protocols
The binding affinity of ABT-925 to dopamine receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol representative of the methodology used in such studies.
Objective: To determine the binding affinity (Ki) of ABT-925 for dopamine receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-K1 cells).
-
A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 and D3 receptors).
-
This compound (test compound).
-
A known non-selective antagonist for determining non-specific binding (e.g., haloperidol or sulpiride).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Workflow:
Caption: Experimental workflow for a radioligand binding assay.
Procedure:
-
Preparation: A dilution series of ABT-925 is prepared in the assay buffer.
-
Incubation: In each well of a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ABT-925 (or buffer for total binding, or a high concentration of a non-selective antagonist for non-specific binding) are combined.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ABT-925 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
References
A Comparative Analysis of ABT-925 and Other Antipsychotics: A Guide for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the novel D₃ receptor antagonist ABT-925 with established first and second-generation antipsychotics. The following sections detail the mechanism of action, comparative efficacy, and safety profiles, supported by available experimental data and methodologies.
Introduction to ABT-925
ABT-925 is a selective dopamine D₃ receptor antagonist, exhibiting an approximately 100-fold greater in vitro affinity for the D₃ receptor compared to the D₂ receptor.[1] This selectivity represents a targeted approach to treating schizophrenia, based on the hypothesis that D₃ receptor modulation may offer a distinct therapeutic advantage. However, a key clinical trial involving ABT-925 in patients with acute schizophrenia did not demonstrate a statistically significant improvement in symptoms compared to placebo.[1] Positron Emission Tomography (PET) imaging studies suggested that the doses administered in the trial may not have achieved sufficient D₃ receptor occupancy to elicit a therapeutic effect.[1][2]
Mechanism of Action: The Dopamine and Serotonin Hypotheses
The prevailing dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway, primarily mediated by D₂ receptors, contributes to the positive symptoms of psychosis.[3][4] Conversely, negative and cognitive symptoms are thought to be associated with hypoactivity in the mesocortical dopamine pathway.[3][4]
Second-generation, or atypical, antipsychotics often exhibit a broader receptor binding profile, notably including antagonism of the serotonin 5-HT₂A receptor. This action is believed to modulate dopamine release, contributing to their efficacy and potentially mitigating some of the extrapyramidal side effects associated with strong D₂ receptor blockade.
The following diagram illustrates the simplified signaling pathways implicated in psychosis and the points of intervention for various antipsychotics.
Comparative Receptor Binding Profiles
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for ABT-925 and a selection of first and second-generation antipsychotics. A lower Ki value indicates a higher binding affinity.
| Drug | D₂ | D₃ | D₁ | 5-HT₂A | 5-HT₂C | α₁ | M₁ | H₁ |
| ABT-925 | ~100x lower than D₃ | High Affinity | - | - | - | - | - | - |
| Haloperidol | 0.5-2 | 0.7 | 200 | 20 | 5000 | 10 | 5000 | 2000 |
| Chlorpromazine | 1.1 | - | 23 | 3.6 | 12 | 2.2 | 1.9 | 3.1 |
| Clozapine | 125-250 | 44 | 85 | 5.4 | 9.6 | 7 | 1.9 | 2.8 |
| Olanzapine | 11-31 | 45 | 31 | 4 | 11 | 19 | 2.5 | 7.1 |
| Risperidone | 3.3-5.5 | 10 | 200 | 0.16 | 5.5 | 0.8 | >10000 | 58.8 |
| Quetiapine | 160-558 | 321 | 627 | 26 | 1230 | 19 | 800 | 11 |
| Aripiprazole | 0.34 | 4.4 | 265 | 3.4 | 15 | 57 | >10000 | 61 |
Clinical Efficacy and Safety: A Comparative Overview
Clinical efficacy of antipsychotics is most commonly assessed using the Positive and Negative Syndrome Scale (PANSS), a standardized rating scale for schizophrenia symptoms.
ABT-925 Clinical Trial (NCT00412020)
A double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of ABT-925 (50 mg and 150 mg daily) in patients with acute exacerbation of schizophrenia. The primary endpoint was the change from baseline in the total PANSS score. The trial did not show a statistically significant difference between the ABT-925 and placebo groups on either primary or secondary efficacy measures.[1] ABT-925 was, however, well-tolerated, with an adverse event profile comparable to placebo.[1]
Comparator Antipsychotics
-
First-Generation (Typical) Antipsychotics (e.g., Haloperidol, Chlorpromazine): These drugs are potent D₂ receptor antagonists and are generally effective for positive symptoms. However, their strong D₂ blockade is associated with a high risk of extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and tardive dyskinesia.
-
Second-Generation (Atypical) Antipsychotics (e.g., Clozapine, Olanzapine, Risperidone, Quetiapine, Aripiprazole): This class of drugs generally has a lower affinity for D₂ receptors and a higher affinity for 5-HT₂A receptors compared to typical antipsychotics. This profile is thought to contribute to their efficacy against both positive and negative symptoms, with a lower risk of EPS. However, they are often associated with metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes. Clozapine, while highly effective, carries a risk of agranulocytosis, requiring regular blood monitoring.
Experimental Protocols
Detailed experimental protocols for clinical trials and preclinical studies are often proprietary. However, the following sections outline the general methodologies for the key experiments cited in this guide.
In Vitro Receptor Binding Assays
The following workflow illustrates the general procedure for determining the receptor binding affinity of a compound.
Methodology:
-
Preparation of Receptor Source: Cell lines genetically engineered to express a specific human receptor subtype (e.g., D₃) are cultured and harvested. The cell membranes containing the receptors are then isolated through centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that has a high affinity for the target receptor. The test compound is added in a range of concentrations.
-
Separation: The incubation mixture is rapidly filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted to generate a competition curve, from which the IC₅₀ value is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
In Vivo Assessment of Antipsychotic Activity: The Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used preclinical model to predict the antipsychotic efficacy of a compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: An animal, typically a rat, is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it does not move during the CS, it can escape the shock by moving to the other compartment after the shock has started (escape response). This training is repeated over several trials.
-
Drug Testing: Once the animal has learned the avoidance response, it is treated with the test compound (e.g., an antipsychotic) or a vehicle control. The animal is then re-tested in the shuttle box.
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A compound with antipsychotic potential will typically decrease the number of avoidance responses without significantly affecting the ability to escape the shock. This indicates a reduction in the motivational salience of the conditioned stimulus, rather than a general motor impairment.
Positron Emission Tomography (PET) for Receptor Occupancy
PET imaging allows for the in vivo quantification of receptor occupancy by a drug. For D₃ receptor occupancy of ABT-925, a radiotracer with high affinity for the D₃ receptor, such as --INVALID-LINK---PHNO, is used.
Methodology:
-
Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure the baseline density of the target receptors.
-
Drug Administration: The subject is then administered the test drug (e.g., ABT-925).
-
Post-Dose Scan: After a sufficient time for the drug to reach the brain and bind to the receptors, a second PET scan is conducted with another injection of the same radiotracer.
-
Image Analysis: The PET images from the baseline and post-dose scans are compared. The reduction in the binding of the radiotracer in the post-dose scan reflects the occupancy of the receptors by the test drug. The percentage of receptor occupancy can then be calculated for specific brain regions.
Conclusion
ABT-925, with its selective D₃ receptor antagonism, represents a targeted therapeutic strategy for schizophrenia. However, clinical trial results to date have not demonstrated efficacy, potentially due to insufficient receptor occupancy at the doses tested. In comparison, existing first and second-generation antipsychotics have established efficacy but are associated with significant side-effect profiles related to their broader receptor interactions, particularly D₂ and 5-HT₂A receptors. Future research on D₃ receptor antagonists will need to address the challenges of achieving adequate receptor occupancy to fully evaluate their therapeutic potential. This comparative guide provides a framework for understanding the pharmacological landscape in which novel compounds like ABT-925 are evaluated.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
Confirming D3 Receptor Blockade: A Comparative Guide to PET Imaging with ABT-925 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging strategies for confirming dopamine D3 receptor blockade, with a primary focus on the selective D3 receptor antagonist, ABT-925. We present supporting experimental data for ABT-925 and compare its performance with other notable D3 receptor-targeting compounds, cariprazine and BP1.4979, which have also been evaluated using PET. This guide is intended to inform the design and interpretation of preclinical and clinical studies aimed at quantifying D3 receptor engagement in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from PET imaging studies of ABT-925 and its comparators. These studies predominantly utilized the D3/D2 receptor radioligand --INVALID-LINK---PHNO.
Table 1: D3 and D2 Receptor Occupancy of ABT-925, Cariprazine, and BP1.4979
| Compound | Dose | Brain Region | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Citation(s) |
| ABT-925 | 600 mg | Substantia Nigra | 75 ± 10 | - | [1] |
| Globus Pallidus | 64 ± 22 | - | [1] | ||
| Ventral Striatum | - | 44 ± 17 | [1] | ||
| Caudate | - | 40 ± 18 | [1] | ||
| Putamen | - | 38 ± 17 | [1] | ||
| Cariprazine | 1 mg/day | D3-rich regions | 76 | 45 | [2] |
| 12 mg/day | D3 & D2-rich regions | ~100 | ~100 | [2] | |
| BP1.4979 | 10 mg | D3-rich regions | 80 | 32 | [3] |
Note: D3 and D2 receptor-rich regions are often inferred from the differential binding of --INVALID-LINK---PHNO, with the substantia nigra and globus pallidus being considered D3-rich, and the striatal regions (caudate and putamen) being D2-rich.
Table 2: Pharmacodynamic and Pharmacokinetic Parameters
| Compound | Parameter | Value | Citation(s) |
| ABT-925 | ED₅₀ (across regions) | 4.37 µg/mL | [1] |
| Cariprazine | EC₅₀ (Plasma, D3) | 3.84 nM | [2] |
| EC₅₀ (Plasma, D2) | 13.03 nM | [2] | |
| BP1.4979 | Time to Peak Occupancy | ~1 hour post-dose | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of receptor occupancy studies. Below are the generalized experimental protocols for PET imaging with --INVALID-LINK---PHNO to assess D3 receptor blockade.
PET Imaging Protocol with ¹¹C-PHNO
-
Subject Preparation:
-
Subjects are typically healthy volunteers or patients diagnosed with conditions relevant to dopamine D3 receptor pathophysiology (e.g., schizophrenia).
-
Informed consent is obtained prior to any study procedures.
-
A baseline structural MRI is often acquired for anatomical co-registration with the PET data.
-
-
Radioligand Synthesis and Administration:
-
--INVALID-LINK---PHNO is synthesized with high specific activity.
-
The radioligand is administered as an intravenous bolus injection. The injected dose is carefully measured and recorded (e.g., ~137 ± 14 MBq).[4]
-
-
PET Scan Acquisition:
-
Study Design for Occupancy Measurement:
-
A baseline PET scan is performed to measure the initial binding of --INVALID-LINK---PHNO to D2/D3 receptors.
-
Following a washout period, subjects are administered the investigational drug (e.g., ABT-925, cariprazine, BP1.4979) at a specific dose or multiple escalating doses.
-
A second (or third) PET scan is performed at a predetermined time after drug administration to measure the displacement of the radioligand and, consequently, the receptor occupancy of the drug.[5]
-
-
Data Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI.
-
Regions of interest (ROIs) are delineated on the MRI, including D3-rich areas (substantia nigra, globus pallidus) and D2-rich areas (caudate, putamen, ventral striatum).
-
Time-activity curves are generated for each ROI.
-
Receptor occupancy is calculated using the binding potential (BP_ND) derived from kinetic modeling, such as the simplified reference tissue model (SRTM), with the cerebellum often used as a reference region. The formula for occupancy is:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100[5]
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for PET Receptor Occupancy Studies.
Discussion and Comparison
The data presented demonstrate the utility of PET imaging with --INVALID-LINK---PHNO for quantifying the in vivo occupancy of D3 receptors by various antagonists and partial agonists.
-
ABT-925 has been shown to achieve significant D3 receptor occupancy (up to 75% in the substantia nigra at a 600 mg dose).[1] The observed lower occupancy in D2-rich regions suggests a degree of selectivity for the D3 receptor in vivo. However, the debate regarding its absolute selectivity continues, particularly given the higher density of D2 receptors in many brain areas.
-
Cariprazine , a D3-preferring D2/D3 partial agonist, exhibits a dose-dependent increase in both D3 and D2 receptor occupancy.[2] Notably, at lower doses (1 mg/day), it shows preferential binding to D3 receptors (76% occupancy) over D2 receptors (45% occupancy), supporting its D3-preferring profile.[2] At higher therapeutic doses, it approaches full occupancy of both receptor subtypes.[2]
-
BP1.4979 , a D3 partial agonist, also demonstrates preferential occupancy of D3 over D2 receptors.[3] A 10 mg dose resulted in 80% D3 occupancy compared to only 32% D2 occupancy, highlighting its selectivity in a clinical setting.[3]
PET imaging with --INVALID-LINK---PHNO is a powerful tool for confirming and quantifying the blockade of D3 receptors in the human brain. ABT-925 demonstrates significant D3 receptor engagement, and its comparison with other agents like cariprazine and BP1.4979 provides valuable context for its D3 selectivity. Cariprazine and BP1.4979 serve as important comparators, illustrating the spectrum of D3-preferring compounds that can be characterized using this imaging modality. The choice of a D3 receptor antagonist for therapeutic development will depend on the desired level of D3 selectivity and the intended clinical application. The experimental protocols and data presented in this guide offer a framework for designing future studies to further elucidate the therapeutic potential of targeting the dopamine D3 receptor.
References
- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ABT-925: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the binding affinity of ABT-925 anhydrous, a selective dopamine D3 receptor antagonist, against key dopamine receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
ABT-925 is recognized for its high affinity and selectivity for the dopamine D3 receptor, a target implicated in various neurological and psychiatric disorders. Its preference for the D3 receptor over the closely related D2 receptor subtype has been a key area of investigation.[1][2]
Comparative Binding Affinity of ABT-925
The selectivity of ABT-925 is most evident when comparing its binding affinities (Ki values) for the dopamine D2, D3, and D4 receptors. The Ki value is a measure of the concentration of a ligand required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. D3 |
| Dopamine D2 | 71 | ~44x lower |
| Dopamine D3 | 1.6 | - |
| Dopamine D4 | 6220 | ~3888x lower |
Data sourced from publicly available information.[2]
As the data indicates, ABT-925 demonstrates an approximately 44-fold higher affinity for the dopamine D3 receptor compared to the D2 receptor and a significantly lower affinity for the D4 receptor. This highlights the compound's notable selectivity within the dopamine receptor family. Information regarding the binding affinity of ABT-925 against a broader panel of receptors, such as serotonergic, adrenergic, and histaminergic receptors, is not extensively available in the public domain.
Experimental Protocols
The binding affinities presented above are typically determined through in vitro radioligand binding assays. Below is a detailed methodology for a standard competitive binding assay used to characterize the selectivity profile of a compound like ABT-925.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ABT-925) for specific dopamine receptor subtypes (D2, D3, D4).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor.
-
A specific radioligand for each receptor subtype (e.g., [³H]-Spiperone for D2 and D3, [³H]-Nemonapride for D4).
-
Test compound (ABT-925) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., haloperidol).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: The test compound and non-specific binding control are serially diluted to a range of concentrations. The radioligand is diluted to a final concentration typically at or below its Kd (dissociation constant) for the target receptor.
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control are combined in each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is stopped by rapid filtration through the filter plates, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further understand the context of ABT-925's mechanism of action and the experimental procedures used to characterize it, the following diagrams are provided.
References
Validating the Functional Antagonism of ABT-925 at the Dopamine D3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-925, a selective dopamine D3 receptor antagonist, with other relevant compounds. It includes a summary of binding affinities, detailed experimental protocols for validation, and visualizations of key biological and experimental pathways to support researchers in the field of neuropharmacology and drug development.
Comparative Analysis of D3 Receptor Antagonists
ABT-925 is a selective dopamine D3 receptor antagonist that has been investigated for the treatment of schizophrenia.[1] It exhibits a significantly higher affinity for the D3 receptor compared to the D2 receptor, a property that distinguishes it from many traditional antipsychotics.[1][2] This section compares the in vitro binding affinities of ABT-925 with other compounds known to interact with dopamine D3 receptors.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | D3 vs D2 Selectivity | Notes |
| ABT-925 | 1.6 [2] | 71 [2] | 6220[2] | - | ~44-fold | Selective D3 antagonist.[1][2] Clinical trials in schizophrenia suggested that the doses used may not have achieved sufficient receptor occupancy for optimal efficacy.[1] |
| Cariprazine | 0.085[3] | 0.49[3] | - | 2.6[3] | ~5.8-fold | D3-preferring D2/D3 partial agonist.[4] Also shows affinity for serotonin receptors.[3][5] |
| Buspirone | 98[6] | 484[6] | 29.2[6] | 4-78[6] | ~5-fold | Anxiolytic agent, 5-HT1A partial agonist with antagonist activity at D3 and D4 receptors.[6][7] |
| Eticlopride | - | 0.09 | - | 6220 | - | Selective D2-like receptor antagonist.[8] |
Key Experimental Protocols for Validating D3 Receptor Antagonism
The functional antagonism of a compound like ABT-925 at the D3 receptor is validated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of ABT-925 and comparator compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-(+)-PHNO or another suitable D3-preferring radioligand.
-
Test compounds: ABT-925 and other antagonists/agonists.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol or eticlopride).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Antagonism is measured by the ability of a compound to block agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional antagonist properties of ABT-925 at the D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
[³⁵S]GTPγS.
-
Dopamine or a selective D3 agonist (e.g., quinpirole).
-
Test compound (ABT-925).
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
Procedure:
-
Membrane and Compound Incubation: Pre-incubate the cell membranes with the test antagonist (ABT-925) at various concentrations.
-
Agonist Stimulation: Add a fixed concentration of the D3 agonist to stimulate the receptors.
-
GTPγS Binding: Add [³⁵S]GTPγS and GDP to the reaction mixture and incubate to allow for G-protein activation and binding of the radiolabeled GTP analog.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration to determine the IC50 value of the antagonist.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive in vivo imaging technique used to measure receptor occupancy in the brain.
Objective: To determine the in vivo occupancy of D3 receptors by ABT-925 at different doses.
Radiotracer: --INVALID-LINK---PHNO, a D3-preferring radioligand.[9]
Procedure:
-
Subject Preparation: Subjects are typically fasted before the scan. An intravenous line is inserted for radiotracer injection and blood sampling.
-
Baseline Scan: A baseline PET scan is performed following the injection of --INVALID-LINK---PHNO to measure the baseline receptor binding potential.
-
Drug Administration: ABT-925 is administered orally at a specific dose.
-
Post-dose Scan: After a defined period to allow for drug absorption and distribution, a second PET scan is performed with --INVALID-LINK---PHNO.
-
Image Acquisition and Analysis: Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes). The brain images are co-registered with an MRI for anatomical reference. Regions of interest (ROIs) rich in D3 receptors (e.g., substantia nigra, globus pallidus) and D2 receptors (e.g., caudate, putamen) are delineated.
-
Quantification of Receptor Occupancy: The binding potential (BP_ND) of the radiotracer in the ROIs is calculated for both the baseline and post-dose scans. Receptor occupancy is then calculated as: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Plasma concentrations of ABT-925 are measured from blood samples taken during the scan. The relationship between plasma drug concentration and receptor occupancy is modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved in the validation of D3 receptor antagonism, the following diagrams are provided.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of ABT-925.
Caption: Experimental workflow for validating a D3 receptor antagonist like ABT-925.
References
- 1. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Blockade of [11C](+)-PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of prominent dopamine D3 receptor antagonists, including those with partial agonist activity. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three D3 receptor antagonists: cariprazine, brexpiprazole, and GSK598809. Cariprazine and brexpiprazole are approved atypical antipsychotics with partial agonist activity at D2 and D3 receptors, while GSK598809 is a selective D3 receptor antagonist that has been investigated in clinical trials.
| Pharmacokinetic Parameter | Cariprazine (Vraylar) | Brexpiprazole (Rexulti) | GSK598809 |
| Time to Peak Plasma Concentration (Tmax) | ~3-6 hours[1] | ~4 hours[2] | ~2-3 hours[2] |
| Terminal Half-life (t½) | Cariprazine: 2-4 daysActive Metabolites (DCAR & DDCAR): 1-3 weeks[3] | 91 hours[2] | ~20 hours[2] |
| Absolute Oral Bioavailability | ~52% | ~95%[2] | Not Reported |
| Apparent Volume of Distribution (Vd/F) | Not Reported | 98.7 ± 50.3 L | Not Reported |
| Plasma Protein Binding | 91% - 97% | >99%[4] | Not Reported |
| Metabolism | Extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6 to two active metabolites (desmethyl cariprazine - DCAR, and didesmethyl cariprazine - DDCAR)[1] | Primarily metabolized by CYP3A4 and CYP2D6 to an inactive metabolite (DM-3411)[4] | Information not available |
| Elimination | Primarily through hepatic metabolism[1] | Approximately 25% in urine and 46% in feces[2] | Information not available |
Signaling Pathway of D3 Receptor Antagonism
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.[5] Antagonism of this receptor blocks the downstream effects of dopamine binding.
Caption: D3 Receptor Antagonist Signaling Pathway.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials in human subjects. Below are detailed methodologies for two key studies that characterized the pharmacokinetics of cariprazine and GSK598809.
Cariprazine Pharmacokinetic Study Protocol
This protocol is based on a multicenter, randomized, open-label, parallel-group, fixed-dose study in adult patients with schizophrenia.[6]
-
Study Design: A 28-week study consisting of a ≤4-week observation period, a 12-week open-label treatment period, and a 12-week follow-up period.
-
Participants: 38 adult patients diagnosed with schizophrenia.
-
Dosing: Patients were administered once-daily fixed doses of cariprazine at 3, 6, or 9 mg/day.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of cariprazine and its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).
-
Bioanalytical Method: Plasma concentrations of cariprazine and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and half-life, were calculated using non-compartmental analysis. The time to reach steady-state concentrations was also determined.
GSK598809 Pharmacokinetic Study Protocol
This protocol is based on a blinded, randomized, placebo-controlled, crossover study in healthy volunteers.[2]
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers.
-
Dosing: A single oral dose of 175 mg of GSK598809 was administered.
-
Pharmacokinetic Sampling: Plasma concentrations of GSK598809 were measured at various time points post-dose to determine its pharmacokinetic profile.
-
Bioanalytical Method: A validated bioanalytical method was used to quantify GSK598809 concentrations in plasma samples.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.
Experimental Workflow for a Typical Oral Drug Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of an orally administered drug.
Caption: Typical Oral Drug Pharmacokinetic Study Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Brexpiprazole | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Cariprazine for Treating Schizophrenia, Mania, Bipolar Depression, and Unipolar Depression: A Review of Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABT-925 Anhydrous: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ABT-925 anhydrous is not publicly available at this time. The following guidance is based on general best practices for the disposal of research-grade chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
The proper disposal of investigational compounds such as this compound is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for researchers, scientists, and drug development professionals to navigate the disposal process in a safe and compliant manner.
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The following step-by-step process outlines the general procedures for managing the waste of a research chemical with unknown or incomplete hazard information.
-
Hazard Assessment: Before beginning any work with a new compound, a thorough risk assessment should be conducted. For this compound, in the absence of specific data, it should be treated as a hazardous substance. Assume it may be toxic, flammable, reactive, or corrosive.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of the compound.
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), contaminated glassware, and spill cleanup materials, must be disposed of as hazardous waste.
-
-
Waste Containerization:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are in good condition and have secure, tight-fitting lids.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Do not store waste for extended periods. Follow your institution's guidelines for waste accumulation time limits.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information about this compound, including its chemical structure (if known), quantity, and any potential hazards you have identified.
-
Key Information for Disposal Assessment
To facilitate a proper and safe disposal process, researchers should attempt to gather the following information about this compound and provide it to their EHS department.
| Data Point | Relevance to Disposal |
| Chemical Structure/Formula | Helps in predicting potential reactivity and identifying appropriate disposal methods. |
| Physical State (Solid/Liquid) | Determines the type of waste container and handling procedures required. |
| Quantity of Waste | Necessary for regulatory reporting and for the disposal facility to plan for treatment. |
| Potential Hazards | In the absence of an SDS, note any observed properties (e.g., irritation, odor) or refer to similar compounds. |
| Contaminants | List any other chemicals or materials mixed with the this compound waste. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow and decision-making process for the disposal of a laboratory chemical.
Safeguarding Researchers: A Guide to Personal Protective Equipment for ABT-925 Anhydrous
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of ABT-925 anhydrous. The following procedures are designed to ensure the personal safety of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling potent, powdered pharmaceutical compounds in a research environment. A comprehensive, site-specific risk assessment is mandatory before commencing any work with this compound.
Immediate Safety and Handling Protocols
ABT-925 is a selective dopamine D3 receptor antagonist intended for research use. While it is shipped as a non-hazardous chemical for short durations, the toxicological properties of this compound have not been fully elucidated. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be a potent pharmacological agent.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory where ABT-925 is handled. Provides protection from splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation, such as during weighing or solution preparation. | |
| Hand Protection | Nitrile Gloves (double-gloved) | Double gloving is required. Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated, torn, or punctured. Do not wear gloves outside of the immediate work area. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn to protect against skin contact. |
| Disposable Gown/Apron | To be worn over the lab coat when handling larger quantities or when there is a higher risk of contamination. | |
| Respiratory Protection | N95 Respirator or higher | A properly fitted N95 respirator is the minimum requirement when handling the powdered form of ABT-925 to prevent inhalation of airborne particles. For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
Engineering Controls
To minimize exposure, all handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Aliquoting: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Use anti-static tools to minimize powder dispersal.
-
Solution Preparation: If preparing a solution, slowly add the solvent to the powder to avoid splashing and aerosol generation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of all single-use PPE as chemical waste.
Disposal Plan
As this compound is classified for shipping as non-hazardous, disposal should follow institutional guidelines for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with ABT-925 (e.g., weigh boats, pipette tips, gloves, disposable gowns) should be collected in a dedicated, clearly labeled, sealed waste bag or container. |
| Liquid Waste | Unused solutions of ABT-925 should be collected in a designated, sealed, and clearly labeled waste container. Do not pour down the drain. |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment by a qualified professional. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer of ABT-925 for specific handling and disposal instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
